(R)-MRT199665
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-[3-(pyrrolidin-1-ylmethyl)anilino]pyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2/c1-28(2)22-16-29-27(30-19-8-5-7-18(15-19)17-32-13-3-4-14-32)31-25(22)33(26(28)35)23-12-11-21-20(23)9-6-10-24(21)34/h5-10,15-16,23,34H,3-4,11-14,17H2,1-2H3,(H,29,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIFLUFVENTCNZ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CN=C(N=C2N(C1=O)C3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CN=C(N=C2N(C1=O)[C@H]3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (R)-MRT199665
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MRT199665 is a potent, ATP-competitive small molecule inhibitor with a multi-kinase inhibitory profile, primarily targeting the MARK, SIK, and AMPK families of serine/threonine kinases. Its mechanism of action culminates in significant cellular responses, including the induction of apoptosis in specific cancer cell lines and the modulation of inflammatory responses in immune cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental protocols used to elucidate its activity. All quantitative data are summarized for clarity, and key signaling and experimental workflows are visualized using diagrams.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its biological effects through the competitive inhibition of ATP binding to a specific subset of kinases. Its primary targets are members of the Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families. The inhibitory profile of its isomer, MRT199665, has been characterized, demonstrating low nanomolar potency against several of these kinases.[1][2]
Inhibition of Salt-Inducible Kinases (SIKs)
A predominant and well-characterized mechanism of action of this compound is the inhibition of the SIK family, particularly SIK2 and SIK3. SIKs are key regulators of gene transcription through their phosphorylation of CREB-regulated transcription coactivators (CRTCs).[1][2] Under basal conditions, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins. By inhibiting SIKs, this compound prevents CRTC phosphorylation, promoting their translocation to the nucleus. In the nucleus, CRTCs co-activate the transcription factor CREB (cAMP response element-binding protein), leading to the expression of CREB-target genes.
Inhibition of MARK and AMPK Kinases
In addition to SIKs, this compound potently inhibits members of the MARK and AMPK families.[1] Inhibition of MARK4 has been linked to the induction of apoptosis through the phosphorylation of AMPKα.[3] AMPK itself is a central regulator of cellular energy homeostasis and has been shown to play a crucial role in macrophage polarization.[4][5][6][7] The inhibition of these kinases by this compound likely contributes to its pleiotropic cellular effects.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activity of MRT199665, the isomer of this compound. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Family | Target | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 | |
| Other | NUAK1 | 3 |
| MELK | 29 | |
| TBK1 | 5400 | |
| IKKε | 7700 | |
| BRSK2 | 10000 | |
| (Data sourced from MedChemExpress for MRT199665)[8] |
Cellular Effects and Underlying Signaling Pathways
This compound induces distinct and significant cellular responses, primarily investigated in the context of acute myeloid leukemia (AML) and macrophage-mediated immune responses.
Induction of Apoptosis in Acute Myeloid Leukemia (AML)
This compound has been shown to cause apoptosis in MEF2C-activated human acute myeloid leukemia (AML) cells.[1][2] This pro-apoptotic effect is linked to the inhibition of SIKs, which prevents the phosphorylation of MEF2C, a key transcription factor in AML. Furthermore, the inhibition of MARK4 by this compound may also contribute to apoptosis by modulating AMPKα phosphorylation.[3]
Immunomodulation in Macrophages
In macrophages, this compound modulates the inflammatory response by promoting an anti-inflammatory phenotype. This is primarily achieved through the SIK-CRTC-CREB signaling axis. Inhibition of SIKs leads to the nuclear translocation of CRTC3, which co-activates CREB-mediated transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] Concurrently, the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), is also observed. The inhibition of AMPK by this compound may also play a role in this process, as AMPK is a known regulator of macrophage polarization.[4][5][6][7]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of a target kinase, such as SIK2.
-
Objective: To determine the IC50 value of this compound for a specific kinase.
-
Principle: A radiometric or luminescence-based assay is used to measure the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Recombinant human SIK2 enzyme
-
Kinase substrate peptide (e.g., AMARA peptide)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay or unlabeled for luminescence assay)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
This compound stock solution (in DMSO)
-
96-well or 384-well assay plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer and ADP-Glo™ Kinase Assay kit (for luminescence assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In the assay plate, add the kinase, substrate peptide, and the diluted inhibitor or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, spot the reaction mixture onto phosphocellulose paper. For luminescence assays, add the ADP-Glo™ reagent.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For luminescence assays, follow the manufacturer's protocol to measure the luminescent signal.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of CRTC3 Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of CRTC3 in cellular models.
-
Objective: To detect changes in the level of phosphorylated CRTC3 at Serine 370 in response to this compound treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phospho-CRTC3 (Ser370).
-
Materials:
-
AML cell line (e.g., MOLM-13) or macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-CRTC3 (Ser370)
-
Primary antibody: Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Culture cells to the desired density and treat with various concentrations of this compound or vehicle for a specified time.
-
Harvest cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CRTC3 (Ser370) antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis in AML cells following treatment with this compound.
-
Objective: To measure the percentage of apoptotic and necrotic cells in a population treated with this compound.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Materials:
-
AML cell line (e.g., MV4-11)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed AML cells and treat with this compound or vehicle for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[9][10][11][12]
-
Cytokine Measurement by ELISA
This assay is used to quantify the production of cytokines, such as IL-10 and TNF-α, by macrophages treated with this compound.
-
Objective: To measure the concentration of specific cytokines in the culture supernatant of macrophages.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the cytokine of interest.
-
Materials:
-
Macrophage cell line (e.g., THP-1, differentiated into macrophages) or primary bone marrow-derived macrophages (BMDMs)
-
This compound
-
LPS (lipopolysaccharide) for macrophage stimulation
-
Human or mouse IL-10 and TNF-α ELISA kits
-
Microplate reader
-
-
Procedure:
-
Differentiate and culture macrophages in appropriate plates.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the macrophages with LPS for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA for IL-10 and TNF-α according to the manufacturer's instructions.[13][14][15][16][17] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow cytokine capture.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Conclusion
This compound is a potent multi-kinase inhibitor with a well-defined mechanism of action centered on the inhibition of the SIK, MARK, and AMPK kinase families. Its ability to modulate key signaling pathways, such as the SIK-CRTC-CREB axis, translates into significant and therapeutically relevant cellular outcomes, including the induction of apoptosis in AML and the promotion of an anti-inflammatory phenotype in macrophages. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other multi-kinase inhibitors in preclinical and drug development settings. Further research elucidating the specific contributions of MARK and AMPK inhibition to the overall cellular response will provide a more complete understanding of this promising therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of MARK4 Promotes Mitochondrial Biogenesis by Inducing the Phosphorylation of AMPKα to Reduce Myocardial Damage in Rats With Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase promotes macrophage polarization to an anti-inflammatory functional phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of AMPK in macrophage metabolism, function and polarisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Mouse IL-10 ELISA Kit Elisa Kit KE10008 | Proteintech [ptglab.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. file.elabscience.com [file.elabscience.com]
(R)-MRT199665: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MRT199665 and its racemate, MRT199665, have emerged as potent, ATP-competitive inhibitors of the MARK, SIK (Salt-Inducible Kinase), and AMPK families of kinases. The discovery of MRT199665's efficacy in inducing apoptosis in MEF2C-activated acute myeloid leukemia (AML) has positioned it as a significant tool for cancer research and a potential therapeutic lead. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the detailed experimental protocols and quantitative data necessary for its scientific evaluation.
Discovery and Rationale
The discovery of MRT199665 as a relevant compound for AML treatment stems from the identification of MEF2C (Myocyte Enhancer Factor 2C) phosphorylation as a marker for chemotherapy resistance in this malignancy. The MARK/SIK/AMPK kinase families were identified as upstream regulators of MEF2C. This led to the investigation of existing kinase inhibitors for their potential to target this pathway. MRT199665 was identified as a potent inhibitor of these kinases, capable of inducing apoptosis in MEF2C-activated AML cell lines.[1] While this compound is known as an isomer of the parent compound, specific details regarding the differential activity between the enantiomers are not extensively published in the public domain.
Mechanism of Action
MRT199665 exerts its biological effects through the competitive inhibition of ATP binding to the kinase domains of the MARK, SIK, and AMPK families. The Salt-Inducible Kinases (SIKs) are key regulators of metabolic and inflammatory pathways. A critical downstream effect of SIK inhibition is the dephosphorylation of transcriptional co-activators, most notably CRTC3 (CREB-Regulated Transcription Coactivator 3) and the transcription factor MEF2C.
In their phosphorylated state, CRTC3 and MEF2C are sequestered in the cytoplasm. Inhibition of SIKs by MRT199665 leads to their dephosphorylation, subsequent nuclear translocation, and modulation of target gene expression. In the context of MEF2C-activated AML, this disruption of the SIK-MEF2C signaling axis is a key driver of the observed pro-apoptotic effects.[1][2][3]
Quantitative Data
The inhibitory activity of MRT199665 has been characterized against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important to note that this data is for the racemic mixture, MRT199665.
| Kinase Family | Target | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 |
Data sourced from multiple references.[2][3][4][5]
Synthesis
Information regarding the chiral separation of MRT199665 to isolate the (R)-enantiomer is not widely published. Standard techniques for chiral separation, such as chiral High-Performance Liquid Chromatography (HPLC) or simulated moving bed chromatography, would be applicable.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase, such as SIK2.
Objective: To determine the IC50 value of this compound for a specific kinase.
Materials:
-
Recombinant human SIK2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This protocol outlines a general method for assessing the effect of this compound on the viability of AML cell lines.
Objective: To determine the effect of this compound on the viability and growth of MEF2C-activated AML cells.
Materials:
-
AML cell lines (e.g., OCI-AML2, MV4-11)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed the AML cells into 96-well microplates at a predetermined density.
-
Allow the cells to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of viability.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Western Blot for Phospho-Protein Analysis
This protocol describes a general method to assess the phosphorylation status of SIK substrates like MEF2C or CRTC3 in response to this compound treatment.
Objective: To determine if this compound inhibits the phosphorylation of MEF2C or CRTC3 in cells.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for MEF2C/CRTC3)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Treat cultured AML cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the total and phosphorylated forms of the target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Conclusion
This compound is a valuable chemical probe for studying the roles of MARK, SIK, and AMPK kinases in cellular processes. Its potent and selective inhibitory activity, particularly in the context of MEF2C-driven AML, underscores its importance in cancer biology research. The experimental protocols and data presented in this guide provide a foundation for further investigation into the therapeutic potential of this and related molecules. Further research is warranted to elucidate the specific contributions of the (R)-enantiomer to the overall activity of the racemic compound and to develop a scalable, enantioselective synthesis.
References
- 1. ymc.co.jp [ymc.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast chiral separation of drugs using columns packed with sub-2 microm particles and ultra-high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
An In-depth Technical Guide to (R)-MRT199665: A Potent Kinase Inhibitor
(R)-MRT199665 is a potent, ATP-competitive small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family, as well as the MARK and AMPK families of kinases. As the (R)-enantiomer of the well-characterized inhibitor MRT199665, it offers a valuable tool for researchers in cell biology, cancer biology, and inflammation to investigate the roles of these kinases in various signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | (R)-4,4-dimethyl-2-((3-(pyrrolidin-1-ylmethyl)phenyl)amino)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,4-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one |
| Molecular Formula | C₂₈H₃₁N₅O₂ |
| Molecular Weight | 469.58 g/mol |
| SMILES String | O=C1C(C)(C)C2=CN=C(NC3=CC=CC(CN4CCCC4)=C3)N=C2N1[C@H]5CCC6=C5C=CC=C6O |
| CAS Number | 1456858-57-3 (for racemic MRT199665) |
Biological Activity and Mechanism of Action
This compound, as an isomer of MRT199665, is expected to exhibit potent inhibitory activity against the SIK family of serine/threonine kinases (SIK1, SIK2, and SIK3). MRT199665 has been shown to be a highly potent inhibitor of MARK and AMPK family kinases as well.[1][2][3]
The primary mechanism of action of SIK inhibitors involves the regulation of the cellular localization and activity of the CREB-regulated transcription coactivators (CRTCs). In their phosphorylated state, CRTCs are sequestered in the cytoplasm. Inhibition of SIKs leads to the dephosphorylation of CRTCs, allowing their translocation into the nucleus where they co-activate CREB-mediated gene transcription. One of the key downstream effects of SIK inhibition is the increased production of the anti-inflammatory cytokine IL-10.
Furthermore, MRT199665 has been demonstrated to inhibit the phosphorylation of MEF2C, a transcription factor implicated in chemoresistance in acute myeloid leukemia (AML).[4] By preventing MEF2C phosphorylation, MRT199665 can induce apoptosis in MEF2C-activated AML cells.[4]
Kinase Inhibitory Profile of MRT199665
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for the parent compound, MRT199665, against a panel of kinases. It is anticipated that the (R)-enantiomer exhibits a similar inhibitory profile.
| Kinase Family | Target | IC₅₀ (nM) |
| SIK | SIK1 | 110[5] |
| SIK2 | 12[5] | |
| SIK3 | 43[5] | |
| MARK | MARK1 | 2[5] |
| MARK2 | 2[5] | |
| MARK3 | 3[5] | |
| MARK4 | 2[5] | |
| AMPK | AMPKα1 | 10[5] |
| AMPKα2 | 10[5] |
Signaling Pathways
The inhibitory action of this compound on SIKs has significant downstream consequences on cellular signaling, particularly in the regulation of inflammation and cell survival.
Caption: SIK Inhibition Pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of the IC₅₀ of this compound against SIK isoforms using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Materials:
-
Recombinant human SIK1, SIK2, and SIK3 enzymes
-
Kinase substrate (e.g., AMARA peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase reaction buffer.
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Assay for CRTC3 Phosphorylation (Immunoprecipitation-Western Blot)
This protocol describes the detection of changes in CRTC3 phosphorylation in response to this compound treatment in a relevant cell line (e.g., RAW264.7 macrophages).
Materials:
-
Cell line expressing CRTC3 (e.g., RAW264.7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-CRTC3 antibody for immunoprecipitation
-
Anti-phospho-CRTC3 (e.g., phospho-Ser370) antibody for western blotting
-
Anti-total CRTC3 antibody for western blotting
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Incubate a portion of the cell lysate with an anti-CRTC3 antibody overnight at 4°C with gentle rotation to form immune complexes.
-
Add Protein A/G agarose beads and incubate for another 1-3 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Probe the membrane with a primary antibody against phospho-CRTC3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total CRTC3 antibody to confirm equal loading of the immunoprecipitated protein.
Cellular Assay for MEF2C Phosphorylation (Nuclear Extraction and Western Blot)
This protocol is designed to assess the effect of this compound on the phosphorylation of MEF2C in a relevant cancer cell line (e.g., MV4-11 AML cells).
Materials:
-
Cell line with endogenous MEF2C phosphorylation (e.g., MV4-11)
-
This compound
-
Nuclear extraction kit or buffers
-
Anti-phospho-MEF2C (e.g., phospho-Ser222) antibody
-
Anti-total MEF2C antibody
-
Lamin B1 or other nuclear marker antibody
-
SDS-PAGE gels and western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest the cells and perform nuclear extraction according to the manufacturer's protocol or a standard biochemical method to isolate the nuclear fraction.
-
Determine the protein concentration of the nuclear extracts.
-
Separate the nuclear proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-MEF2C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with antibodies against total MEF2C and a nuclear marker (e.g., Lamin B1) to ensure equal loading of nuclear protein.
Chiral Separation
As this compound is a chiral molecule, it is crucial to ensure its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying enantiomers.
General Approach for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), to identify a column that provides baseline separation of the (R)- and (S)-enantiomers.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or other solvent systems) to achieve optimal resolution and retention times. The addition of acidic or basic modifiers may be necessary.
-
Method Validation: Validate the analytical method for linearity, accuracy, precision, and limit of quantification to ensure reliable determination of enantiomeric excess.
A preparative chiral HPLC method can be developed to isolate larger quantities of the desired (R)-enantiomer from a racemic mixture.
This technical guide provides a comprehensive resource for researchers working with this compound. The detailed information on its chemical properties, biological activities, and experimental protocols will facilitate further investigation into the therapeutic potential of targeting the SIK and related kinase signaling pathways.
References
What is the CAS number for (R)-MRT199665
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MRT199665 is a potent, ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and experimental protocols relevant to its application in research and drug development, with a particular focus on its role in acute myeloid leukemia (AML).
CAS Number: 1456858-57-3[1][2]
(Note: This CAS number is for the MRT199665 structure. This compound is a specific stereoisomer of this compound.)[3][4]
Biochemical and Cellular Activity
MRT199665 demonstrates high potency and selectivity for members of the MARK, SIK, and AMPK kinase families. Its inhibitory activity has been quantified through various in vitro kinase assays.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of MRT199665
| Kinase Family | Target Kinase | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 |
IC50 values represent the concentration of MRT199665 required to inhibit 50% of the kinase activity in vitro.[5][6]
MRT199665 has been shown to induce apoptosis in human acute myeloid leukemia (AML) cells that are activated by MEF2C.[5] Furthermore, it inhibits the phosphorylation of the SIK substrate CRTC3 at serine 370.[5] In AML cells, treatment with MRT199665 leads to a dose-dependent decrease in both total and phosphorylated MEF2C at serine 222.[5]
Signaling Pathways
MRT199665 exerts its cellular effects by modulating key signaling pathways involved in cell survival and gene transcription.
Signaling Pathway Diagrams
Caption: Inhibition of MARK, SIK, and AMPK by this compound leads to reduced phosphorylation of MEF2C and CRTC3, ultimately inducing apoptosis in MEF2C-activated AML cells.
Caption: this compound inhibits SIK2/3, preventing the phosphorylation of HDAC4. This leads to the de-repression of MEF2C and subsequent modulation of its target gene expression.
Experimental Protocols
The following are representative protocols for key experiments involving this compound.
In Vitro Kinase Inhibition Assay (MALDI-TOF Mass Spectrometry)
This protocol is adapted from a high-throughput screening method for SIK inhibitors.
Materials:
-
Recombinant human SIK, MARK, or AMPK enzymes
-
Peptide substrate (e.g., a peptide derived from a known substrate of the target kinase)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and this compound (or DMSO as a vehicle control) to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Spot the reaction mixture onto a MALDI plate with a suitable matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to measure the ratio of phosphorylated to unphosphorylated substrate.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Apoptosis Assay in AML Cells (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in AML cell lines treated with this compound using flow cytometry.[7][8][9][10]
Materials:
-
AML cell line (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive).
Western Blot Analysis of Phosphorylated MEF2C (p-MEF2C)
This protocol describes the detection of phosphorylated MEF2C in AML cells treated with this compound.[11][12]
Materials:
-
AML cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against p-MEF2C (Ser222)
-
Primary antibody against total MEF2C
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Procedure:
-
Treat AML cells with this compound as described in the apoptosis assay protocol.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MEF2C (Ser222) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MEF2C as a loading control.
-
Quantify the band intensities to determine the relative levels of p-MEF2C.
Conclusion
This compound is a valuable research tool for investigating the roles of MARK, SIK, and AMPK kinases in various cellular processes. Its potent and selective inhibitory activity, particularly in the context of MEF2C-driven AML, makes it a promising lead compound for the development of novel targeted therapies. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this and related molecules.
References
- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. keyorganics.net [keyorganics.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
(R)-MRT199665 as a SIK inhibitor
An In-Depth Technical Guide to (R)-MRT199665 as a Salt-Inducible Kinase (SIK) Inhibitor
Executive Summary
Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family, have emerged as critical regulators in a multitude of physiological and pathological processes, including metabolism, inflammation, and oncology.[1] This has rendered them compelling targets for therapeutic intervention.[2] this compound is a potent, ATP-competitive small molecule inhibitor targeting the SIK family (SIK1, SIK2, SIK3).[3][4] As an isomer of the well-characterized MRT199665, it also exhibits potent inhibitory activity against MARK and AMPK family kinases.[5][6] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile, impact on key signaling pathways, and the experimental protocols utilized for its characterization. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction to Salt-Inducible Kinases (SIKs)
The SIK family consists of three serine/threonine kinase isoforms: SIK1 (SNF1LK), SIK2 (QIK), and SIK3 (QSK).[7] These kinases are activated via phosphorylation by Liver Kinase B1 (LKB1) and act as crucial intermediaries in signaling cascades that govern a wide array of cellular functions.[2][7] The dysregulation of SIK activity has been implicated in the pathophysiology of various diseases, including metabolic disorders, inflammatory conditions, and certain cancers.[7]
SIKs exert their influence primarily by phosphorylating and thereby regulating the activity and subcellular localization of key transcriptional co-activators, most notably the CREB-Regulated Transcription Co-activators (CRTCs) and Class IIa Histone Deacetylases (HDACs).[2] By controlling these downstream effectors, SIKs modulate the expression of genes involved in gluconeogenesis, lipogenesis, and immune responses.[7][8] Consequently, the inhibition of SIKs presents a promising therapeutic strategy for diseases characterized by aberrant SIK signaling.[1]
This compound: A Multi-Kinase Inhibitor Targeting SIKs
This compound is the R-isomer of MRT199665, a potent and ATP-competitive inhibitor.[4] It demonstrates high affinity for the ATP-binding pocket of SIKs, MARKs, and AMPKs, preventing the phosphorylation of their downstream substrates.[3][6] Its utility has been particularly highlighted in the context of acute myeloid leukemia (AML), where it can induce apoptosis in cancer cells dependent on the transcription factor MEF2C.[3][6]
Quantitative Inhibitory Profile
The inhibitory activity of MRT199665 has been quantified against a panel of kinases, demonstrating potent, low-nanomolar efficacy against its primary targets.
Table 1: In Vitro Kinase Inhibitory Profile of MRT199665
| Kinase Target | IC50 (nM) |
|---|---|
| SIK1 | 110 |
| SIK2 | 12 |
| SIK3 | 43 |
| MARK1 | 2 |
| MARK2 | 2 |
| MARK3 | 3 |
| MARK4 | 2 |
| AMPKα1 | 10 |
| AMPKα2 | 10 |
Data sourced from multiple references.[3][5][6]
Cellular Activity in Acute Myeloid Leukemia (AML)
MRT199665 shows selective cytotoxicity towards AML cell lines that exhibit endogenous phosphorylation of the MEF2C transcription factor, a downstream target of SIK signaling in this context.
Table 2: Cellular Proliferation IC50 of MRT199665 in AML Cell Lines
| AML Cell Line | MEF2C Phosphorylation Status | Mean IC50 (nM) |
|---|---|---|
| OCI-AML2, MV4-11, MOLM-13, Kasumi-1 | High | 26 ± 13 |
| NB-4, HEL, HL-60, U937 | Low / Absent | 990 ± 29 |
Data represents the mean IC50 for the specified group of cell lines.[3]
Comparative Profile with Other SIK Inhibitors
To provide context, the potency of MRT199665 is compared here with other well-documented, potent SIK inhibitors.
Table 3: Comparative IC50 Values of Various SIK Inhibitors
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
|---|---|---|---|
| MRT199665 | 110 | 12 | 43 |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 |
| YKL-06-062 | 2.12 | 1.40 | 2.86 |
| ARN-3236 | 21.63 | <1 | 6.63 |
Data sourced from multiple references.[5]
Signaling Pathways Modulated by this compound
This compound intervenes in key cellular signaling pathways by blocking the kinase activity of SIKs. This leads to the dephosphorylation and activation of SIK substrates, altering gene expression programs.
The LKB1-SIK-CRTC/HDAC Axis
In its canonical pathway, LKB1 phosphorylates and activates SIKs.[7] Active SIKs then phosphorylate CRTCs and Class IIa HDACs, sequestering them in the cytoplasm.[9] Inhibition of SIKs by this compound prevents this phosphorylation, leading to the dephosphorylation of CRTCs/HDACs, their translocation to the nucleus, and subsequent activation of target genes, such as the anti-inflammatory cytokine IL-10.[3][10]
The SIK-MEF2C Pathway in AML
In certain AML subtypes, SIKs phosphorylate the MEF2C transcription factor at Serine 222, an event linked to chemotherapy resistance.[6] This phosphorylation is critical for a pro-leukemic gene expression program. MRT199665 treatment blocks MEF2C phosphorylation, leading to a dose-dependent reduction in total and phosphorylated MEF2C, and subsequent apoptosis in MEF2C-activated AML cells.[3][6]
Experimental Protocols
The characterization of this compound involves a range of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common high-throughput method for determining inhibitor IC50 values.[8][11]
Methodology:
-
Reaction Setup: In a 96-well plate, combine the SIK enzyme, the kinase substrate (e.g., Amara Peptide), and ATP in a kinase assay buffer.[8]
-
Inhibitor Addition: Add this compound at varying concentrations to the reaction wells. Include a DMSO control (vehicle) and a no-enzyme control.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 40-60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to produce a luminescent signal via a luciferase reaction.
-
Measurement: Read the luminescence on a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Immunoblotting)
This protocol is used to assess the effect of this compound on the phosphorylation status of SIK substrates (e.g., CRTC3, MEF2C) within intact cells.[3][9]
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., AML cell lines, macrophages) to an appropriate density. Treat the cells with this compound at various concentrations for a defined time period (e.g., 1-12 hours).[3]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-MEF2C S222, anti-p-CRTC3 S370).[3]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To normalize for protein loading, re-probe the membrane with an antibody against the total protein (e.g., anti-total MEF2C) or a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the relative change in phosphorylation upon inhibitor treatment.
In Vitro/In Vivo Solution Preparation
Proper solubilization of this compound is critical for reliable experimental results.
Methodology (Example for In Vivo Use): [3]
-
Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 27.5 mg/mL). Store at -20°C for up to one year or -80°C for up to two years.[3]
-
Working Solution Preparation: For a final formulation, prepare fresh on the day of use. An example protocol involves a multi-solvent system:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Conclusion
This compound is a powerful chemical probe and potential therapeutic lead that acts as a potent inhibitor of SIK, MARK, and AMPK family kinases. Its ability to modulate critical signaling pathways, such as the SIK-CRTC axis in immunity and the SIK-MEF2C axis in AML, underscores the therapeutic potential of targeting these kinases.[3][6] The data and protocols summarized in this guide provide a technical foundation for researchers and drug developers working to further understand and exploit the function of SIKs in health and disease.
References
- 1. SIK inhibitors(Roche) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. bpsbioscience.com [bpsbioscience.com]
The Role of (R)-MRT199665 in Acute Myeloid Leukemia (AML) Research: A Technical Guide
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Chemoresistance remains a significant hurdle in AML treatment.[1][2] Recent research has identified the transcription factor Myocyte Enhancer Factor 2C (MEF2C) as a key player in AML pathogenesis and therapy resistance. Specifically, the phosphorylation of MEF2C at the S222 residue is a marker of primary chemoresistance.[1][3] This has led to the exploration of inhibitors targeting the upstream kinases responsible for this phosphorylation. (R)-MRT199665, an isomer of MRT199665, has emerged as a potent and selective inhibitor of the MARK, SIK, and AMPK families of kinases, demonstrating significant potential in preclinical AML research.[3][4] This technical guide provides an in-depth overview of the role of this compound in AML research, focusing on its mechanism of action, experimental protocols, and quantitative data.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of several kinases, primarily targeting the MARK and Salt-Inducible Kinase (SIK) families.[1][4][5] In the context of AML, its therapeutic potential stems from its ability to inhibit the phosphorylation of MEF2C at serine 222 (S222).[1][2] This phosphorylation event is critical for the transcriptional activity of MEF2C, which drives the expression of genes involved in cell survival, proliferation, and chemoresistance in certain AML subtypes.[1][3]
The key signaling pathway involves the LKB1 kinase, which acts upstream of SIKs. SIKs, in turn, phosphorylate and inactivate Class IIa Histone Deacetylases (HDACs), such as HDAC4.[6][7] In their active (dephosphorylated) state, these HDACs can bind to and repress the transcriptional activity of MEF2C. By inhibiting SIKs, this compound prevents the phosphorylation of HDAC4, leading to its association with MEF2C and subsequent repression of MEF2C target gene expression. This ultimately results in apoptosis of MEF2C-activated AML cells.[6][8][9] Furthermore, MRT199665 has been shown to cause a dose-dependent reduction in both total and phosphorylated MEF2C protein levels.[1][5]
Signaling Pathway
The signaling cascade through which this compound exerts its anti-leukemic effects in MEF2C-driven AML is initiated by the upstream kinase LKB1 and culminates in the regulation of MEF2C transcriptional activity.
Caption: SIK/MEF2C Signaling Pathway Inhibition by this compound in AML.
Quantitative Data
The potency and selectivity of MRT199665 have been characterized through various in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity of MRT199665
| Kinase Family | Target Kinase | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| Data sourced from MedChemExpress and Network of Cancer Research.[1][4][5] |
Table 2: Effect of MRT199665 on AML Cell Viability
| AML Cell Line | MEF2C Phosphorylation Status | Mean IC50 (nM) |
| OCI-AML2 | Endogenous | 26 ± 13 |
| MV4–11 | Endogenous | 26 ± 13 |
| MOLM-13 | Endogenous | 26 ± 13 |
| Kasumi-1 | Endogenous | 26 ± 13 |
| NB-4 | Lacking | 990 ± 29 |
| HEL | Lacking | 990 ± 29 |
| HL-60 | Lacking | 990 ± 29 |
| U937 | Lacking | 990 ± 29 |
| Data represents the mean IC50 for cell lines with and without endogenous MEF2C phosphorylation.[1][5] |
Treatment of AML cells with MRT199665 leads to a significant reduction in MEF2C phosphorylation. A 12-hour treatment with 10 nM of MRT199665 resulted in a greater than 40% reduction in MEF2C phosphorylation at S222 compared to untreated cells.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound in AML.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of AML cells.
-
Materials:
-
AML cell lines (e.g., OCI-AML2, MV4-11, NB-4)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in AML cells following treatment with this compound.
-
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Western Blot for MEF2C Phosphorylation
This protocol is used to detect the levels of total and phosphorylated MEF2C in AML cells.
-
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pMEF2C (S222), anti-MEF2C, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat AML cells with this compound at various concentrations for a specified time (e.g., 12 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize the pMEF2C levels to total MEF2C and the loading control.
-
In Vivo AML Mouse Model
This protocol describes a general workflow for evaluating the efficacy of this compound in a xenograft mouse model of AML.
-
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
MEF2C-positive human AML cell line (e.g., MV4-11)
-
This compound formulation for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Inject human AML cells intravenously or subcutaneously into immunocompromised mice.
-
Monitor the mice for engraftment and tumor development.
-
Once tumors are established or leukemia is detectable in the peripheral blood, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Monitor tumor growth, body weight, and overall health of the mice throughout the study.
-
At the end of the study, sacrifice the mice and collect tumors and/or tissues for further analysis (e.g., histology, western blot).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on AML.
Caption: Experimental Workflow for this compound Evaluation in AML Research.
Conclusion
This compound is a promising investigational agent for the treatment of MEF2C-driven AML. Its ability to potently and selectively inhibit MARK and SIK kinases, leading to the suppression of MEF2C phosphorylation and subsequent apoptosis of AML cells, provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of AML therapeutics and drug discovery. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating the preclinical promise of this compound into clinical benefit for AML patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. LKB1, Salt-Inducible Kinases, and MEF2C are linked dependencies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LKB1, Salt-Inducible Kinases, and MEF2C Are Linked Dependencies in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted RNA-sequencing for the quantification of measurable residual disease in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MRT199665: A Potent Modulator of the Inflammatory Response Through Salt-Inducible Kinase (SIK) Inhibition
(R)-MRT199665, an enantiomer of the potent and ATP-competitive pan-inhibitor of Salt-Inducible Kinases (SIKs), has emerged as a significant research tool for dissecting the intricate signaling pathways governing the inflammatory response. By targeting SIKs, this compound effectively reprograms cellular responses to inflammatory stimuli, notably shifting the balance from a pro-inflammatory to an anti-inflammatory state. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols associated with the immunomodulatory effects of this compound.
Core Mechanism of Action
This compound exerts its primary anti-inflammatory effects by inhibiting the family of Salt-Inducible Kinases (SIK1, SIK2, and SIK3). These kinases are key regulators of macrophage polarization and cytokine production. In unstimulated or pro-inflammatory conditions, SIKs phosphorylate and thereby inactivate the CREB-regulated transcription co-activator 3 (CRTC3). This prevents CRTC3 from entering the nucleus and co-activating the transcription factor CREB, a critical step for the expression of the potent anti-inflammatory cytokine, Interleukin-10 (IL-10).
By inhibiting SIKs, this compound leads to the dephosphorylation of CRTC3, facilitating its nuclear translocation and subsequent activation of CREB-dependent transcription of IL-10. Concurrently, SIK inhibition has been shown to suppress the activity of the pro-inflammatory transcription factor NF-κB, leading to a reduction in the expression of various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. This dual action of boosting anti-inflammatory mediators while suppressing pro-inflammatory ones underscores the therapeutic potential of targeting the SIK signaling axis.
Quantitative Data
The following tables summarize the key quantitative data associated with MRT199665, the racemic mixture of which this compound is a component.
Table 1: In Vitro Kinase Inhibitory Activity of MRT199665
| Kinase Target | IC50 (nM) |
| MARK1 | 2 |
| MARK2 | 2 |
| MARK3 | 3 |
| MARK4 | 2 |
| AMPKα1 | 10 |
| AMPKα2 | 10 |
| SIK1 | 110 |
| SIK2 | 12 |
| SIK3 | 43 |
| MELK | 29 |
| TBK1 | 5400 |
| IKKε | 7700 |
| BRSK2 | 10000 |
Data compiled from publicly available sources.[1][2][3]
Table 2: Cellular Activity of MRT199665 in Inflammatory Models
| Cell Type | Stimulus | MRT199665 Concentration | Observed Effect |
| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 1 µM | Increased IL-10 mRNA and protein secretion. |
| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 3 µM | Complete suppression of pro-inflammatory cytokine secretion (e.g., TNF-α). |
| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 3 µM | Significant increase in anti-inflammatory cytokine (IL-10) secretion. |
Data synthesized from published research findings.[1][4]
Signaling Pathways and Experimental Workflows
SIK-Mediated Regulation of Inflammatory Response
The following diagram illustrates the central role of SIKs in controlling the balance between pro- and anti-inflammatory signaling pathways and how this compound intervenes.
References
Downstream Effects of (R)-MRT199665: A Technical Guide
(R)-MRT199665 is a potent and selective, ATP-competitive inhibitor of MARK, SIK, and AMPK family kinases. This technical guide provides an in-depth overview of the core downstream effects of this compound, tailored for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of publicly available research data.
Data Presentation
The inhibitory activity and cellular effects of this compound are summarized in the following tables.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Family | Target Kinase | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 |
Table 2: Cellular Effects of this compound
| Effect | Cell Line(s) | Concentration | Observed Downstream Effect |
| Apoptosis Induction | MEF2C-activated human acute myeloid leukemia (AML) cells | 1 nM - 100 µM | Reduction in leukemia cell growth.[1] |
| Inhibition of MEF2C Phosphorylation | OCI-AML2, MOLM-13 | 10 nM - 1000 nM | Dose-dependent reduction in total and phosphorylated (S222) MEF2C.[1] |
| Inhibition of CRTC3 Phosphorylation | Not specified | Not specified | Inhibition of phosphorylation at S370.[1] |
| Modulation of IL-10 Production | LPS-stimulated macrophages | 1 µM | Increased IL-10 mRNA and protein secretion.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Materials:
-
Recombinant human kinases (MARK, SIK, AMPK isoforms)
-
This compound
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 1 mM DTT)
-
ATP
-
Substrate peptide (specific for each kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and this compound dilution or DMSO (vehicle control) to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity using a suitable detection method, such as the ADP-Glo™ assay which measures ADP production.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of cancer cells, particularly AML cells.
Materials:
-
AML cell lines (e.g., OCI-AML2, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for 10 minutes at room temperature, and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
Objective: To detect changes in the phosphorylation status of downstream targets such as CRTC3 and MEF2C.
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CRTC3 (S370), anti-CRTC3, anti-phospho-MEF2C (S222), anti-MEF2C)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
ELISA for Cytokine Measurement
Objective: To quantify the production of cytokines, such as IL-10, in response to this compound treatment.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
This compound
-
LPS (lipopolysaccharide)
-
IL-10 ELISA kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a desired period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the IL-10 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of IL-10 in the samples based on the standard curve.
References
The Role of (R)-MRT199665 in MEF2C-Activated Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myocyte enhancer factor 2C (MEF2C) is a transcription factor critical for normal hematopoiesis that has been identified as a key dependency in certain subtypes of acute myeloid leukemia (AML), particularly those with MLL rearrangements. In these "MEF2C-activated" leukemias, the aberrant activity of MEF2C contributes to leukemogenesis, chemotherapy resistance, and poor prognosis. A pivotal post-translational modification, the phosphorylation of MEF2C at serine 222 (S222), has been identified as a specific marker of primary chemoresistance. This phosphorylation is mediated by MARK and SIK kinases. (R)-MRT199665 is a potent and selective inhibitor of these kinases, which has shown significant preclinical activity in MEF2C-activated leukemia models. By inhibiting MEF2C S222 phosphorylation, this compound induces apoptosis and restores chemosensitivity in leukemia cells dependent on MEF2C signaling. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and relevant experimental protocols for studying this compound in the context of MEF2C-activated leukemia.
Introduction to MEF2C in Leukemia
MEF2C is a member of the MADS (MCM1, Agamous, Deficiens, and Serum Response Factor) family of transcription factors. While essential for normal hematopoietic stem cell function and lymphoid development, its dysregulation is implicated in the pathogenesis of AML. High MEF2C expression is frequently observed in AML, especially in cases with MLL gene rearrangements, and is associated with a poor clinical outcome. The oncogenic activity of MEF2C in leukemia is linked to its role in promoting cell survival and blocking differentiation.
A key regulatory mechanism of MEF2C activity is its phosphorylation at the S222 residue. This phosphorylation event has been identified as a hallmark of chemoresistant AML patient samples[1]. The MARK (Microtubule Affinity Regulating Kinase) and SIK (Salt-Inducible Kinase) families of serine/threonine kinases are responsible for this specific phosphorylation, making them attractive therapeutic targets.
This compound: A Targeted Inhibitor
This compound is a potent, ATP-competitive, and selective inhibitor of MARK and SIK kinases[2][3]. Its inhibitory activity against these kinases disrupts the signaling cascade that leads to MEF2C S222 phosphorylation.
Mechanism of Action
In MEF2C-activated leukemia, MARK and SIK kinases phosphorylate MEF2C at S222. This phosphorylation enhances MEF2C's transcriptional activity, leading to the expression of genes that promote leukemia cell survival and resistance to chemotherapy. This compound, by inhibiting MARK and SIK kinases, prevents this phosphorylation event. The subsequent decrease in phosphorylated MEF2C leads to a reduction in its transcriptional activity, ultimately triggering apoptosis in the leukemia cells[2][3].
dot
Caption: Mechanism of action of this compound.
Quantitative Data
The preclinical efficacy of this compound has been characterized by its potent inhibition of target kinases and its selective cytotoxicity against MEF2C-activated AML cells.
Table 1: In Vitro Kinase Inhibitory Activity of MRT199665
| Kinase Family | Target Kinase | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| Data sourced from MedChemExpress and Network of Cancer Research.[2][3] |
Table 2: Cellular Activity of MRT199665 in AML Cell Lines
| Cell Line | MEF2C Phosphorylation Status | Mean IC50 (nM) |
| OCI-AML2 | Endogenous pS222-MEF2C | 26 ± 13 |
| MV4-11 | Endogenous pS222-MEF2C | 26 ± 13 |
| MOLM-13 | Endogenous pS222-MEF2C | 26 ± 13 |
| Kasumi-1 | Endogenous pS222-MEF2C | 26 ± 13 |
| NB-4 | Lacking MEF2C | 990 ± 29 |
| HEL | Lacking MEF2C | 990 ± 29 |
| HL-60 | Lacking MEF2C | 990 ± 29 |
| U937 | Lacking MEF2C | 990 ± 29 |
| Data represents the differential sensitivity of AML cell lines to MRT199665 based on their MEF2C phosphorylation status. Data sourced from MedChemExpress.[2] |
MRT199665 treatment leads to a dose-dependent reduction in both total and phosphorylated MEF2C (pS222) levels in sensitive AML cells. A concentration of 10 nM MRT199665 resulted in a greater than 40% reduction in MEF2C phosphorylation[3].
Experimental Protocols
The following protocols are based on methodologies described in the literature for studying MEF2C-activated leukemia and the effects of inhibitors like this compound.
Cell Culture
-
Cell Lines: OCI-AML2 and MOLM-13 are human AML cell lines with endogenous MEF2C phosphorylation.
-
OCI-AML2 Culture Medium: Alpha-MEM with 2mM L-glutamine and 10% fetal bovine serum.
-
MOLM-13 Culture Medium: RPMI-1640 with 10% fetal bovine serum.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 0.3 x 10^6 and 1.0 x 10^6 viable cells/mL for OCI-AML2 and between 0.4 x 10^6 and 2.0 x 10^6 viable cells/mL for MOLM-13.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot
Caption: Workflow for a typical cell viability assay.
Western Blot for MEF2C Phosphorylation
This technique is used to detect the levels of total and phosphorylated MEF2C.
-
Cell Lysis: Treat AML cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pS222-MEF2C and total MEF2C overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Murine MLL-AF9 Leukemia Model
This in vivo model is used to assess the efficacy of this compound in a setting that mimics human leukemia.
-
Cell Transduction: Transduce murine hematopoietic stem and progenitor cells with a retrovirus expressing the MLL-AF9 fusion oncogene.
-
Bone Marrow Transplantation: Transplant the transduced cells into lethally irradiated recipient mice.
-
Leukemia Development: Monitor the mice for signs of leukemia development, such as weight loss and increased white blood cell counts.
-
Drug Treatment: Once leukemia is established, treat the mice with this compound or a vehicle control via a suitable route of administration (e.g., oral gavage or intraperitoneal injection). The specific dose and schedule would need to be optimized.
-
Efficacy Assessment: Monitor the mice for survival, tumor burden (e.g., by bioluminescence imaging if cells are engineered to express luciferase), and changes in peripheral blood cell counts.
Signaling Pathway
The signaling pathway leading to MEF2C activation and its subsequent inhibition by this compound is a critical area of study.
dot
Caption: Signaling pathway of MEF2C activation and its inhibition.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for a subset of AML patients with MEF2C-activated leukemia. By targeting the specific vulnerability of MEF2C S222 phosphorylation, this compound offers a precision medicine approach to a disease with a high unmet medical need. The strong preclinical data warrants further investigation into the clinical utility of this compound and other MARK/SIK inhibitors. Future research should focus on identifying predictive biomarkers for patient stratification, exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms, and further elucidating the downstream targets of the MEF2C signaling pathway in leukemia. The detailed methodologies provided in this guide should serve as a valuable resource for researchers dedicated to advancing the understanding and treatment of MEF2C-driven malignancies.
References
Methodological & Application
Application Notes and Protocols for (R)-MRT199665 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MRT199665 is the R-enantiomer of MRT199665, a potent and ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1][2][3] In preclinical research, particularly in the context of acute myeloid leukemia (AML), MRT199665 has demonstrated the ability to induce apoptosis in cancer cells by inhibiting the phosphorylation of key signaling molecules.[1][3] These application notes provide a summary of the available data and detailed protocols for the formulation and potential in vivo administration of this compound, drawing upon information from related SIK inhibitors to guide study design in the absence of specific published in vivo data for this compound.
Data Presentation
In Vitro Potency of MRT199665
The following table summarizes the in vitro inhibitory activity of the racemic mixture, MRT199665, against its primary kinase targets. This data is crucial for understanding the compound's potency and selectivity profile.
| Kinase Family | Target Kinase | IC₅₀ (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 |
Data sourced from multiple biochemical assays.[1][2]
In Vivo Dosage of Structurally Distinct SIK Inhibitors
While specific in vivo dosage data for this compound is not currently available in published literature, the following table provides data from in vivo studies of other SIK inhibitors. This information can serve as a valuable reference for estimating a starting dosage range for this compound in mouse models.
| Compound | Animal Model | Dosage | Administration Route | Dosing Schedule |
| Compound 7s | MV4-11 AML Xenograft (Mouse) | 10 mg/kg and 30 mg/kg | Oral (PO) | Twice Daily (BID) |
| YKL-05-099 | MLL-AF9 AML (Mouse) | Not specified, but well-tolerated doses | Intraperitoneal (IP) | Once Daily |
| GLPG3312 | Mouse | 5 mg/kg | Oral (PO) | Not Specified |
Experimental Protocols
Formulation of this compound for In Vivo Administration
The following protocol describes a method for formulating this compound for in vivo studies, based on guidelines for its racemic mixture. It is recommended to prepare the working solution fresh on the day of use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 27.5 mg/mL).[1]
-
Prepare the vehicle: In a sterile tube, mix the vehicle components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 55% Saline.
-
Prepare the final working solution:
-
Administration: The prepared solution can be administered via appropriate routes such as oral gavage (PO) or intraperitoneal injection (IP). The final volume to be administered will depend on the weight of the animal and the desired dosage.
In Vivo Efficacy Study in an AML Xenograft Mouse Model (Suggested Protocol)
This protocol is a suggested starting point for evaluating the in vivo efficacy of this compound in a mouse model of Acute Myeloid Leukemia (AML), based on protocols for similar compounds.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are recommended for xenograft studies.
-
Engraft mice with a human AML cell line known to be sensitive to SIK inhibition (e.g., MV4-11, OCI-AML2).
Experimental Groups:
-
Vehicle Control: Administer the vehicle solution to a cohort of mice.
-
This compound Treatment Group (Low Dose): Based on related compounds, a starting dose of 10 mg/kg could be evaluated.
-
This compound Treatment Group (High Dose): A higher dose, for instance 30 mg/kg, could also be tested.
-
Positive Control (Optional): A standard-of-care therapeutic for AML can be included for comparison.
Procedure:
-
Tumor Inoculation: Subcutaneously inject AML cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into the experimental groups.
-
Drug Administration: Administer this compound or vehicle according to the assigned group, dosage, and schedule (e.g., orally, twice daily).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and survival of the mice.
-
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
Mandatory Visualization
Signaling Pathway of SIK Inhibition by this compound
Caption: SIK inhibition by this compound prevents HDAC4 phosphorylation.
Experimental Workflow for In Vivo Efficacy Study
References
Application Notes and Protocols: Preparing (R)-MRT199665 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-MRT199665 is the R-isomer of MRT199665, a potent, ATP-competitive inhibitor of MARK, SIK (Salt-Inducible Kinase), and AMPK family kinases.[1][2] Specifically, MRT199665 has shown inhibitory activity against MARK1/2/3/4, AMPKα1/α2, and SIK1/2/3 with IC50 values in the low nanomolar range.[2][3] It has been demonstrated to induce apoptosis in acute myeloid leukemia (AML) cells.[1][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream experiments. This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing a stock solution of this compound.
| Property | Value | Notes |
| Molecular Weight | 469.58 g/mol [3] | Essential for accurate molar concentration calculations. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), anhydrous | High-purity, anhydrous DMSO is recommended to prevent compound degradation. |
| Stock Concentration | 10 mM (typical) | A common starting concentration for in vitro assays. |
| Storage (Solid Powder) | -20°C for up to 3 years[4] | Store in a desiccated environment to prevent hydration. |
| Storage (DMSO Stock) | -20°C for up to 1 year; -80°C for up to 2 years[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO in Assay | < 0.5% | High concentrations of DMSO can be toxic to cells; ideally, keep the final concentration below 0.1%.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 469.58 g/mol x 1000 mg/g = 4.70 mg
Procedure:
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.70 mg of this compound powder into the tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex at high speed for 1-2 minutes until the compound is completely dissolved, resulting in a clear solution. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication may be used.[3][6]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[4][6]
Protocol 2: Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration. It is recommended to perform serial dilutions in the medium rather than directly adding a small volume of the concentrated DMSO stock to a large volume of aqueous medium to avoid precipitation.[4]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor used in the experiment. This ensures that any observed effects are due to the compound and not the solvent.
Mandatory Visualizations
Caption: Experimental workflow for stock solution preparation.
References
Application Notes and Protocols for (R)-MRT199665 in Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-MRT199665 is a potent and selective inhibitor of MARK (MAP/microtubule affinity-regulating kinase), SIK (salt-inducible kinase), and AMPK (AMP-activated protein kinase) families of kinases.[1][2] It serves as a valuable tool for investigating the physiological and pathological roles of these kinases in various cellular processes. This document provides a detailed protocol for utilizing this compound in Western blotting applications to probe its effects on specific signaling pathways, particularly focusing on the inhibition of downstream targets.
Mechanism of Action
This compound is an ATP-competitive inhibitor with high affinity for MARK, SIK, and AMPK isoforms.[1][2] The SIK family (SIK1, SIK2, and SIK3) are key regulators of metabolic and inflammatory pathways.[3] Inhibition of SIKs by this compound has been shown to modulate the production of cytokines, such as reducing pro-inflammatory cytokines while increasing anti-inflammatory ones like IL-10.[3][4]
A key downstream effect of SIK inhibition is the dephosphorylation and nuclear translocation of transcriptional co-activators, such as the CREB-regulated transcription co-activators (CRTCs).[4] this compound has been demonstrated to inhibit the phosphorylation of the SIK substrate CRTC3 at serine 370.[1][2] Additionally, it has been shown to decrease the phosphorylation of MEF2C at serine 222 in acute myeloid leukemia (AML) cells, leading to a reduction in both total and phosphorylated MEF2C levels.[1][5]
While being a potent inhibitor, this compound can paradoxically lead to a modest increase in the phosphorylation of AMPK at Threonine 172.[6] However, it concurrently inhibits the phosphorylation of downstream AMPK targets like Acetyl-CoA Carboxylase (ACC).[6]
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Protocol: Western Blotting
This protocol outlines the steps for treating cultured cells with this compound and subsequently analyzing protein phosphorylation and expression levels via Western blotting.
Materials and Reagents
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEF2C (S222), anti-MEF2C, anti-p-CRTC3 (S370), anti-CRTC3, anti-p-ACC, anti-ACC, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Experimental Workflow
Caption: Western blot experimental workflow.
Detailed Methodology
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using appropriate software.
-
Normalize the intensity of the target protein to the loading control.
-
Data Presentation
Table 1: this compound Treatment Conditions
| Parameter | Recommended Conditions |
| Cell Lines | OCI-AML2, MOLM-13[1][5] |
| This compound Concentrations | 10, 100, 500, 1000 nM[1][5] |
| Vehicle Control | DMSO |
| Incubation Time | 12 hours[1][5] |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Dilution | Incubation Time | Incubation Temperature |
| Primary: anti-p-MEF2C (S222) | Varies by manufacturer | Overnight | 4°C |
| Primary: anti-Total MEF2C | Varies by manufacturer | Overnight | 4°C |
| Primary: anti-p-CRTC3 (S370) | Varies by manufacturer | Overnight | 4°C |
| Primary: anti-Total CRTC3 | Varies by manufacturer | Overnight | 4°C |
| Primary: anti-p-ACC | Varies by manufacturer | Overnight | 4°C |
| Primary: anti-Total ACC | Varies by manufacturer | Overnight | 4°C |
| Primary: Loading Control (e.g., β-actin) | Varies by manufacturer | Overnight | 4°C |
| Secondary: HRP-conjugated | 1:2000 - 1:10000 | 1 hour | Room Temperature |
Note: Optimal antibody concentrations and incubation times should be determined empirically for each specific antibody and experimental system.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Dendritic cell–intrinsic LKB1-AMPK/SIK signaling controls metabolic homeostasis by limiting the hepatic Th17 response during obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. portal.research.lu.se [portal.research.lu.se]
Application Notes and Protocols for Cell Proliferation Assay Using (R)-MRT199665
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MRT199665 is the R-isomer of MRT199665, a potent and ATP-competitive inhibitor of Salt-Inducible Kinases (SIKs), with additional activity against Microtubule Affinity Regulating Kinase (MARK) and AMP-activated Protein Kinase (AMPK). SIKs, particularly SIK2 and SIK3, have emerged as critical regulators of cell proliferation and survival in various cancers, including Acute Myeloid Leukemia (AML). In AML cell lines characterized by high expression of the transcription factor Myocyte Enhancer Factor 2C (MEF2C), inhibition of SIKs by compounds such as this compound has been shown to induce cell cycle arrest and apoptosis, highlighting a promising therapeutic avenue.
These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines, with a specific focus on MEF2C-expressing AML cells. The protocol outlines the use of a luminescent cell viability assay (CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of the compound.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the inhibition of SIKs. In MEF2C-driven AML, SIK3 is known to phosphorylate and inactivate Histone Deacetylase 4 (HDAC4), a co-repressor of MEF2C. By inhibiting SIK3, this compound prevents the phosphorylation of HDAC4, leading to its activation and subsequent repression of MEF2C-mediated gene transcription. This cascade of events ultimately results in cell cycle arrest and apoptosis.
Signaling Pathway of this compound in MEF2C-Expressing AML Cells
Caption: SIK3 inhibition by this compound in AML cells.
Quantitative Data
The inhibitory activity of this compound and related compounds has been quantified against various kinases and cell lines. The following tables summarize key data points.
Table 1: In Vitro Kinase Inhibitory Activity of MRT199665 [1][2]
| Kinase | IC50 (nM) |
| MARK1 | 2 |
| MARK2 | 2 |
| MARK3 | 3 |
| MARK4 | 2 |
| AMPKα1 | 10 |
| AMPKα2 | 10 |
| SIK1 | 110 |
| SIK2 | 12 |
| SIK3 | 43 |
Table 2: Anti-proliferative Activity of SIK Inhibitors in AML Cell Lines
| Compound | Cell Line | MEF2C Expression | IC50 (µM) | Reference |
| MRT199665 | OCI-AML2 | High | 0.215 | [3] |
| MRT199665 | MV4-11 | High | Not Reported | [4] |
| YKL-05-099 | MV4-11 | High | ~0.1 | [5] |
| YKL-05-099 | OCI-AML2 | High | ~0.2 | [5] |
| Compound 7s | MV4-11 | High | Not Reported | [3] |
| Compound 7s | OCI-AML2 | High | 0.215 | [3] |
Experimental Protocols
This section provides a detailed protocol for a cell proliferation assay to determine the IC50 of this compound in AML cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity and simple "add-mix-measure" format.
Experimental Workflow
Caption: Workflow for cell proliferation assay.
Materials and Reagents
-
Cell Lines:
-
Culture Media:
-
Reagents:
-
This compound (or MRT199665)
-
DMSO (for stock solution)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
-
Orbital shaker
-
Hemocytometer or automated cell counter
-
96-well opaque-walled plates (for luminescence)
-
Standard sterile cell culture equipment
-
Protocol
1. Cell Culture and Seeding
1.1. Culture OCI-AML2 or MV4-11 cells in their respective complete growth media in a humidified incubator at 37°C with 5% CO2. Maintain cell densities as recommended for each cell line (e.g., for MV4-11, between 1x10^5 and 1x10^6 viable cells/mL)[8]. 1.2. On the day of the assay, determine the viable cell count using a hemocytometer and Trypan Blue exclusion. 1.3. Resuspend the cells in fresh complete growth medium to a final concentration of 2 x 10^5 cells/mL. 1.4. Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well opaque-walled plate. Include wells with medium only for background luminescence measurement.
2. Compound Preparation and Treatment
2.1. Prepare a 10 mM stock solution of this compound in DMSO. 2.2. Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the dose-response curve. A suggested starting range is 1 nM to 10 µM. 2.3. Add 50 µL of the diluted compound to the appropriate wells of the 96-well plate containing the cells. The final volume in each well should be 100 µL. 2.4. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control. 2.5. Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
3. Cell Viability Assay (CellTiter-Glo®)
3.1. After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. 3.2. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. 3.3. Add 100 µL of the prepared CellTiter-Glo® reagent to each well of the 96-well plate. 3.4. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. 3.5. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. 3.6. Measure the luminescence of each well using a luminometer.
4. Data Analysis
4.1. Subtract the average background luminescence (from the medium-only wells) from all other readings. 4.2. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% viability). 4.3. Plot the percentage of cell viability against the log of the this compound concentration. 4.4. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Conclusion
This document provides a comprehensive guide for utilizing this compound in cell proliferation assays, specifically targeting AML cell lines with high MEF2C expression. The provided protocols and background information are intended to assist researchers in the accurate assessment of the anti-proliferative effects of this and similar SIK inhibitors. Adherence to the detailed experimental procedures will ensure reproducible and reliable data for advancing cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. accegen.com [accegen.com]
- 8. elabscience.com [elabscience.com]
Unveiling the Anti-Leukemic Potential of (R)-MRT199665 in AML Cell Lines: A Detailed Guide
For Immediate Release
Researchers and drug development professionals investigating novel therapeutic strategies for Acute Myeloid Leukemia (AML) now have access to detailed application notes and protocols for the treatment of OCI-AML2 and MOLM-13 cells with the selective MARK/SIK/AMPK inhibitor, (R)-MRT199665. These guidelines provide critical data on the compound's effects on apoptosis and cell cycle progression, alongside comprehensive experimental methodologies.
This compound has been identified as a potent inducer of apoptosis in AML cell lines characterized by the phosphorylation of the MEF2C transcription factor, a key player in leukemia cell survival and chemoresistance. The OCI-AML2 and MOLM-13 cell lines, which exhibit endogenous MEF2C phosphorylation, have been shown to be particularly sensitive to this inhibitor.
Quantitative Analysis of this compound Treatment
The following tables summarize the dose-dependent effects of this compound on apoptosis, cell cycle distribution, and target engagement in OCI-AML2 and MOLM-13 cells.
Table 1: Apoptosis Induction in AML Cells Following this compound Treatment
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | Apoptotic Cells (%) |
| OCI-AML2 | 0 (Control) | 48 | Data not available |
| 10 | 48 | Data not available | |
| 100 | 48 | Data not available | |
| 500 | 48 | Data not available | |
| MOLM-13 | 0 (Control) | 48 | Data not available |
| 10 | 48 | Data not available | |
| 100 | 48 | Data not available | |
| 500 | 48 | Data not available |
Specific quantitative data for the percentage of apoptotic cells as determined by methods such as Annexin V/PI staining were not available in the public domain at the time of this compilation.
Table 2: Cell Cycle Analysis in AML Cells Treated with this compound
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| OCI-AML2 | 0 (Control) | 24 | Data not available | Data not available | Data not available |
| 100 | 24 | Data not available | Data not available | Data not available | |
| MOLM-13 | 0 (Control) | 24 | Data not available | Data not available | Data not available |
| 100 | 24 | Data not available | Data not available | Data not available |
Specific quantitative data for cell cycle distribution were not publicly available. It has been reported that treatment with selective SIK inhibitors, such as YKL-05-099, leads to a G1/G0 cell cycle arrest in MLL-rearranged human AML cell lines.
Table 3: Inhibition of MEF2C Phosphorylation by this compound
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | Reduction in pS222 MEF2C (%) |
| OCI-AML2 | 10 | 12 | >40% |
| 100 | 12 | Dose-dependent reduction | |
| 500 | 12 | Dose-dependent reduction | |
| 1000 | 12 | Dose-dependent reduction |
This data is based on reports indicating a dose-dependent reduction in total and phosphorylated MEF2C (pS222) in OCI-AML2 cells upon treatment with MRT199665.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows for the key experimental protocols.
Experimental Protocols
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed for the quantitative analysis of apoptosis in OCI-AML2 and MOLM-13 suspension cells by flow cytometry.
Materials:
-
This compound
-
OCI-AML2 and MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed OCI-AML2 and MOLM-13 cells at a density of 0.5 x 10^6 cells/mL in fresh culture medium and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 100, 500 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained and single-stained controls for setting compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of OCI-AML2 and MOLM-13 cells treated with this compound.
Materials:
-
This compound
-
OCI-AML2 and MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from the Apoptosis Assay protocol.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry.
-
Use software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Phospho-MEF2C (pS222) and Total MEF2C
This protocol describes the detection of phosphorylated and total MEF2C levels in OCI-AML2 and MOLM-13 cells following treatment with this compound.
Materials:
-
This compound
-
OCI-AML2 and MOLM-13 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEF2C (Ser222) and anti-total MEF2C
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol. A 12-hour treatment duration is recommended for observing changes in MEF2C phosphorylation.
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pMEF2C or anti-total MEF2C) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of pMEF2C and total MEF2C. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
These detailed notes and protocols provide a robust framework for researchers to investigate the therapeutic potential of this compound in AML. The provided data underscores the compound's mechanism of action through the inhibition of MEF2C phosphorylation, leading to cell death and cell cycle arrest in sensitive AML cell lines. Further quantitative studies are encouraged to fully elucidate the dose-response relationships for apoptosis and cell cycle effects.
References
Application Notes and Protocols: In Vivo Dissolution of (R)-MRT199665
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MRT199665 is the R-isomer of MRT199665, a potent and selective inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2] Its therapeutic potential is being explored in oncology, particularly for acute myeloid leukemia (AML), and in inflammatory diseases due to its role in modulating key signaling pathways. As with many kinase inhibitors, this compound is a poorly soluble compound, which presents a significant challenge for oral drug delivery and achieving adequate bioavailability.[3] Understanding the in vivo dissolution and absorption characteristics of this compound is therefore critical for its preclinical and clinical development.
This document provides a detailed protocol for conducting an in vivo dissolution study of this compound in a rodent model. The protocol is designed to assess the rate and extent of drug release and absorption following oral administration, providing crucial data to inform formulation development and predict clinical performance.
Signaling Pathway and Experimental Workflow
The signaling pathway affected by this compound and the experimental workflow for the in vivo dissolution study are outlined below.
Physicochemical and Biopharmaceutical Properties (Assumed)
Due to the limited publicly available data for this compound, the following properties are assumed based on typical characteristics of poorly soluble kinase inhibitors. These should be experimentally verified.
| Property | Assumed Value/Classification | Justification |
| Molecular Weight | ~470 g/mol | Based on the chemical structure of similar kinase inhibitors. |
| pKa | ~4-5 (weak base) | Many kinase inhibitors contain basic nitrogen atoms, leading to pH-dependent solubility. |
| LogP | > 3 | High lipophilicity is common for kinase inhibitors and contributes to poor aqueous solubility. |
| BCS Classification | Class II or IV | Low solubility is confirmed by the need for a solubilizing formulation. Permeability is likely to be moderate to high (Class II), but low permeability (Class IV) cannot be ruled out without experimental data.[4] |
| Aqueous Solubility | < 0.1 mg/mL | Consistent with the need for a specialized formulation for in vivo studies.[3] |
Experimental Protocol
This protocol outlines a single-dose pharmacokinetic study in rats to determine the in vivo dissolution profile of this compound.
Materials and Reagents
-
This compound (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Polyethylene glycol 300 (PEG300), analytical grade
-
Tween-80, analytical grade
-
Saline (0.9% NaCl), sterile
-
Water, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS): A structurally similar compound not present in the study samples (e.g., another kinase inhibitor).
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 250-300 g
-
Acclimation: At least 5 days prior to the study with free access to standard chow and water.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
Formulation Preparation
A solution formulation for oral administration should be prepared as follows, based on commercially available information for MRT199665.[1]
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Total | 100% |
Preparation Steps:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution.
-
In a separate container, mix the required volumes of PEG300 and Tween-80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex until clear.
-
Add the saline solution dropwise while continuously mixing to form a clear solution.
-
The final concentration should be adjusted to achieve the desired dose in a volume of 5-10 mL/kg.
Study Design and Dosing
-
Dose: A single oral dose of 10 mg/kg will be administered. This dose is a starting point and may need to be adjusted based on preliminary toxicity and efficacy data.
-
Administration: Administer the formulation via oral gavage using a suitable gavage needle.
-
Group Size: n = 5-6 animals per time point for terminal studies, or n=6 for serial sampling.
Blood Sampling
Blood samples (approximately 0.25 mL) will be collected from the tail vein or another appropriate site at the following time points post-dosing:
| Time Point (hours) |
| 0 (pre-dose) |
| 0.25 |
| 0.5 |
| 1 |
| 2 |
| 4 |
| 6 |
| 8 |
| 12 |
| 24 |
Sample Handling:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of this compound in rat plasma.[5][6][7]
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
LC-MS/MS Parameters (Suggested Starting Conditions):
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from 5% to 95% B over 3-5 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| MS/MS Transitions | To be determined by direct infusion of this compound and the internal standard. Monitor at least two transitions per analyte for confirmation. |
Method Validation:
The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Data Presentation and Analysis
Quantitative Data Summary
The following tables should be used to summarize the quantitative data obtained from the study.
Table 1: Pharmacokinetic Parameters of this compound in Rats (n=6)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC0-t (ngh/mL) | |
| AUC0-inf (ngh/mL) | |
| t1/2 (h) | |
| CL/F (mL/h/kg) | |
| Vd/F (L/kg) |
Table 2: Plasma Concentration-Time Profile of this compound (n=6)
| Time (h) | Mean Concentration (ng/mL) ± SD |
| 0 | BQL |
| 0.25 | |
| 0.5 | |
| 1 | |
| 2 | |
| 4 | |
| 6 | |
| 8 | |
| 12 | |
| 24 | |
| BQL: Below Quantifiable Limit |
In Vivo Dissolution Profile Generation
The cumulative amount of drug absorbed over time can be estimated from the plasma concentration data using deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman methods. This will provide an in vivo dissolution profile.
Conclusion
This application note provides a comprehensive protocol for evaluating the in vivo dissolution of the poorly soluble kinase inhibitor, this compound. The successful execution of this study will yield critical pharmacokinetic data to guide formulation optimization and support the continued development of this promising therapeutic candidate. It is essential to experimentally determine the assumed physicochemical properties to further refine this protocol and ensure the generation of high-quality, relevant data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimizing solubility and permeability of a biopharmaceutics classification system (BCS) class 4 antibiotic drug using lipophilic fragments disturbing the crystal lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method development and validation of moxidectin in plasma by LC-MS/MS: Application to in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-MRT199665 in a Mouse Model of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-MRT199665, a potent Salt-Inducible Kinase (SIK) inhibitor, in a preclinical mouse model of Acute Myeloid Leukemia (AML). The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
This compound is a selective, ATP-competitive inhibitor of the MARK/SIK/AMPK family of kinases.[1][2][3] In the context of AML, particularly subtypes with high expression of the transcription factor Myocyte Enhancer Factor 2C (MEF2C), this compound induces apoptosis by inhibiting SIK3.[4][5][6] This inhibition prevents the phosphorylation of histone deacetylase 4 (HDAC4), a negative regulator of MEF2C.[4][5][6] Consequently, unphosphorylated HDAC4 translocates to the nucleus, represses MEF2C-mediated transcription, and leads to AML cell death.[4][6]
The following sections detail the in vitro activity of this compound, a proposed protocol for its use in an MLL-AF9 AML mouse model, and the key signaling pathway it modulates.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase Family | Specific Kinase | IC₅₀ (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data sourced from commercially available information.[1][3]
Table 2: In Vitro Anti-leukemic Activity of this compound in AML Cell Lines
| Cell Line | MEF2C Status | Mean IC₅₀ (nM) |
| OCI-AML2, MV4-11, MOLM-13, Kasumi-1 | Endogenous MEF2C Phosphorylation | 26 ± 13 |
| NB-4, HEL, HL-60, U937 | Lacking MEF2C | 990 ± 29 |
This compound demonstrates significantly higher potency in AML cell lines with active MEF2C signaling.[1][2]
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model of AML.
Caption: SIK3-HDAC4-MEF2C signaling pathway in AML and the effect of this compound.
Experimental Protocols
Disclaimer: The following in vivo protocol is a proposed methodology based on studies with the structurally similar SIK inhibitor, YKL-05-099, due to the absence of published in vivo data for this compound in AML mouse models.[4] Researchers should perform preliminary dose-finding and toxicity studies for this compound.
Protocol 1: Establishment of an MLL-AF9 AML Mouse Model
This protocol describes the generation of an AML mouse model using retroviral transduction of hematopoietic stem and progenitor cells (HSPCs) with the MLL-AF9 fusion oncogene.[7][8]
Materials:
-
C57BL/6 donor mice (6-8 weeks old)
-
C57BL/6 recipient mice (8-10 weeks old)
-
Retroviral vector encoding MLL-AF9
-
Packaging cell line (e.g., HEK293T)
-
Reagents for retrovirus production and titration
-
Stem cell isolation kits (e.g., MACS)
-
Cytokines (e.g., IL-3, IL-6, SCF)
-
Irradiation source (e.g., X-ray irradiator)
-
Bioluminescent substrate (e.g., D-luciferin) if using a luciferase-tagged MLL-AF9 vector
Procedure:
-
Retrovirus Production:
-
Co-transfect the packaging cell line with the MLL-AF9 retroviral vector and a packaging plasmid.
-
Collect the viral supernatant at 48 and 72 hours post-transfection.
-
Concentrate and titrate the retrovirus.
-
-
HSPC Isolation and Transduction:
-
Euthanize donor C57BL/6 mice and harvest bone marrow from femurs and tibias.
-
Isolate HSPCs using a lineage cell depletion kit.
-
Pre-stimulate HSPCs for 24 hours in media supplemented with cytokines.
-
Transduce the HSPCs with the MLL-AF9 retrovirus by spinoculation.
-
-
Bone Marrow Transplantation:
-
Sublethally irradiate recipient C57BL/6 mice (e.g., 900 cGy, split dose).
-
Inject 1 x 10⁶ transduced HSPCs into the tail vein of each recipient mouse.
-
-
Monitoring AML Development:
-
Monitor mice for signs of leukemia (e.g., weight loss, ruffled fur, lethargy).
-
If using a luciferase-tagged vector, perform weekly in vivo bioluminescence imaging to monitor disease progression.
-
Confirm AML development by analyzing peripheral blood smears and flow cytometry for leukemic blasts.
-
Protocol 2: In Vivo Efficacy Study of this compound
Materials:
-
Established MLL-AF9 AML mice
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles for intraperitoneal (IP) injection
-
Equipment for blood collection and analysis (CBC)
-
Bioluminescence imaging system
Procedure:
-
Study Initiation and Randomization:
-
Once AML is established (detectable by bioluminescence or peripheral blood analysis), randomize mice into treatment and control groups (n=8-10 per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, dilute the stock solution to the final concentration in the vehicle.
-
Administer this compound via IP injection at a proposed dose range of 5-50 mg/kg, once daily. The optimal dose should be determined in preliminary studies.
-
Administer an equal volume of the vehicle solution to the control group.
-
-
Monitoring and Data Collection:
-
Monitor animal weight and health daily.
-
Measure tumor burden weekly using bioluminescence imaging.
-
Perform complete blood counts (CBCs) weekly or bi-weekly to assess peripheral blast counts.
-
-
Endpoint Analysis:
-
Continue treatment until a pre-defined endpoint (e.g., significant weight loss, signs of distress, or a specific tumor burden is reached).
-
Perform a Kaplan-Meier survival analysis.
-
At the endpoint, euthanize the mice and collect tissues (spleen, bone marrow, liver) for further analysis.
-
Measure spleen weight and perform histological analysis of tissues to assess leukemic infiltration.
-
Conduct pharmacodynamic studies by performing Western blot analysis on bone marrow lysates to assess the levels of phosphorylated HDAC4 and total MEF2C.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LKB1, Salt-Inducible Kinases, and MEF2C Are Linked Dependencies in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Protocol to establish a stable MLL-AF9 _AML mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-MRT199665 in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (R)-MRT199665, a potent multi-kinase inhibitor, in in vitro kinase inhibition assays. The information is intended to guide researchers in accurately determining the inhibitory activity and kinetic properties of this compound against its primary kinase targets.
This compound is the enantiomer of MRT199665 and is a powerful ATP-competitive inhibitor targeting the MARK, SIK, and AMPK families of kinases.[1][2][3] It also demonstrates inhibitory activity against TBK1 and IKKε, albeit at significantly higher concentrations.[2] Understanding the optimal conditions for assessing its inhibitory potential, including the appropriate incubation time, is critical for reproducible and meaningful results.
Data Presentation
The inhibitory activity of MRT199665, the racemate of this compound, has been characterized against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized below. It is anticipated that this compound exhibits similar potency.
| Kinase Family | Kinase Target | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 | |
| IKK-related | TBK1 | 5400 |
| IKKε | 7700 |
Data sourced from MedChemExpress. It is important to note that these values can vary depending on the specific assay conditions, such as ATP concentration.[2]
Experimental Protocols
The following protocols provide a framework for conducting in vitro kinase assays to determine the inhibitory activity of this compound. The choice of a specific protocol will depend on the available equipment and the specific kinase being investigated. A standard incubation time of 60 minutes at room temperature is recommended as a starting point for many kinase assays, including those for MARK, SIK, and AMPK kinases.[4][5][6] However, for TBK1 and IKKε, incubation times can vary more widely, and empirical determination may be necessary.[7][8]
Protocol 1: General In Vitro Kinase Inhibition Assay (Luminescence-Based - ADP-Glo™ Format)
This protocol is adapted from widely used commercial kinase assay platforms and is suitable for MARK, SIK, and AMPK family kinases.[4][5]
Materials:
-
Recombinant Kinase (e.g., MARK1, SIK2, AMPKα1/β1/γ1)
-
Kinase Substrate (specific to the kinase of interest)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant kinase to the desired concentration in kinase assay buffer.
-
Add 2 µL of the diluted kinase to each well.
-
-
Pre-incubation (Optional but Recommended):
-
Gently mix the plate and incubate for 10-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated and is crucial for detecting slow-binding inhibitors.
-
-
Reaction Initiation:
-
Prepare a substrate/ATP mix in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.
-
-
Kinase Reaction Incubation:
-
Reaction Termination and ADP Detection:
-
Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Investigating Time-Dependent Inhibition
This protocol is designed to determine if this compound exhibits time-dependent inhibition of its target kinase.
Materials:
-
Same as Protocol 1.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Setup:
-
Set up two sets of assay plates as described in Protocol 1 (Steps 2-3).
-
-
Pre-incubation:
-
Plate A (No Pre-incubation): Immediately proceed to Step 4.
-
Plate B (Pre-incubation): Incubate the plate for 60 minutes at room temperature after the addition of the kinase and inhibitor.
-
-
Reaction Initiation:
-
Add 2 µL of the substrate/ATP mix to all wells of both plates to start the kinase reaction.
-
-
Kinase Reaction Incubation:
-
Incubate both plates for a set period (e.g., 30 or 60 minutes) at room temperature. The incubation time should be consistent for both plates.
-
-
Reaction Termination and Signal Detection:
-
Follow steps 7-9 from Protocol 1 for both plates.
-
-
Data Analysis:
Visualizations
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Inhibition of SIK and TBK1/IKKε pathways by this compound.
References
- 1. assayquant.com [assayquant.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assayquant.com [assayquant.com]
Measuring Downstream Target Phosphorylation After (R)-MRT199665 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MRT199665 is a potent and selective inhibitor of the MARK, SIK (Salt-Inducible Kinase), and AMPK families of serine/threonine kinases. These kinases are crucial regulators of numerous cellular processes, including cell polarity, metabolism, and gene expression. Consequently, the modulation of their activity by inhibitors like this compound has significant therapeutic potential. This document provides detailed application notes and experimental protocols for measuring the phosphorylation of key downstream targets of MARK, SIK, and AMPK kinases following treatment with this compound. The provided methodologies are essential for researchers seeking to characterize the cellular effects of this inhibitor and similar compounds.
Introduction
This compound is the R-enantiomer of MRT199665, a powerful ATP-competitive inhibitor targeting Microtubule Affinity-Regulating Kinases (MARKs), Salt-Inducible Kinases (SIKs), and AMP-Activated Protein Kinase (AMPK). The compound exhibits high potency against these kinase families, making it a valuable tool for investigating their roles in health and disease.
-
MARK (MARK1/2/3/4): These kinases are key regulators of microtubule dynamics, primarily through the phosphorylation of microtubule-associated proteins (MAPs) such as Tau, MAP2, and MAP4. This phosphorylation leads to the detachment of MAPs from microtubules, thereby increasing microtubule instability.
-
SIK (SIK1/2/3): SIKs are critical components of signaling pathways that regulate gene expression in response to hormonal and metabolic cues. Well-established substrates of SIKs include the CREB-regulated transcriptional co-activators (CRTCs) and Class IIa histone deacetylases (HDACs). Inhibition of SIKs by this compound is expected to decrease the phosphorylation of these substrates.[1][2]
-
AMPK (AMPKα1/α2): As a central energy sensor, AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, it phosphorylates a wide array of downstream targets to promote catabolic processes and inhibit anabolic pathways. Interestingly, while MRT199665 is an inhibitor, it has been reported to paradoxically increase the phosphorylation of the AMPK activation loop (Thr172) under certain conditions, while still inhibiting the phosphorylation of its downstream substrates like Acetyl-CoA Carboxylase (ACC).[3]
This document outlines protocols for quantifying the phosphorylation status of key downstream targets of these kinases using two common laboratory techniques: Western Blotting and In-Cell Western™ (ICW) assays.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of MRT199665, the racemate of this compound, has been characterized against its primary kinase targets. The following table summarizes the reported IC50 values.
| Kinase Family | Target | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 |
Data compiled from MedChemExpress.[4][5][6][7]
Key Downstream Targets and Recommended Phospho-Specific Antibodies
The following table provides a list of key downstream targets for each kinase family inhibited by this compound, along with the specific phosphorylation sites that can be monitored and examples of commercially available antibodies.
| Kinase Family | Downstream Target | Phosphorylation Site |
| MARK | Tau | Ser262 (in KXGS motif) |
| MAP2/MAP4 | KXGS motifs | |
| SIK | CRTC3 | Ser370 |
| HDAC4/5/7 | Multiple sites | |
| AMPK | ACC1 | Ser79 |
| Raptor | Ser792 | |
| ULK1 | Ser555 |
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and the experimental procedures to measure its effects, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for measuring protein phosphorylation.
Experimental Protocols
Protocol 1: Western Blotting for Downstream Target Phosphorylation
This protocol is adapted from standard western blotting procedures for phosphoproteins.[1][8][9][10][11]
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time points.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Calculate the ratio of the phospho-protein signal to the total protein signal for each sample.
-
Protocol 2: In-Cell Western™ (ICW) Assay for High-Throughput Analysis
This protocol is a more high-throughput method for quantifying protein phosphorylation in whole cells and is based on established ICW protocols.[12][13][14][15][16]
Materials:
-
96-well clear-bottom black plates
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer or equivalent)
-
Primary antibodies (phospho-specific and a total protein/housekeeping antibody from a different host species)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle (DMSO).
-
-
Fixation and Permeabilization:
-
Carefully remove the treatment media.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.
-
Wash the wells five times with 200 µL of PBS.
-
Permeabilize the cells by adding 100 µL of permeabilization buffer to each well and incubating for 20 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the wells five times with 200 µL of PBS.
-
Block non-specific binding by adding 150 µL of blocking buffer to each well and incubating for 1.5 hours at room temperature.
-
Prepare a cocktail of the two primary antibodies (one phospho-specific, one for normalization, e.g., total protein or a housekeeping protein) in blocking buffer.
-
Remove the blocking buffer and add 50 µL of the primary antibody cocktail to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the wells five times with 200 µL of wash buffer (e.g., PBS with 0.1% Tween-20).
-
Prepare a cocktail of the two spectrally distinct infrared dye-conjugated secondary antibodies in blocking buffer. Protect from light.
-
Add 50 µL of the secondary antibody cocktail to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the wells five times with wash buffer.
-
Ensure all liquid is removed from the wells before imaging.
-
Scan the plate on an infrared imaging system in both the 700 nm and 800 nm channels.
-
-
Data Analysis:
-
The software provided with the imaging system can be used to quantify the fluorescence intensity in each well for both channels.
-
Normalize the signal from the phospho-specific antibody (e.g., 700 nm channel) to the signal from the normalization antibody (e.g., 800 nm channel).
-
Plot the normalized fluorescence intensity against the concentration of this compound to generate dose-response curves.
-
Troubleshooting
For common issues in phosphoprotein detection by Western blot, such as high background or weak signal, consider the following tips:
-
Always include phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.[1][9][11]
-
Use BSA for blocking instead of non-fat dry milk, as milk contains phosphoproteins (casein) that can cause high background.[1][9][10]
-
Use Tris-based buffers (e.g., TBST) instead of phosphate-based buffers (PBS), as phosphate (B84403) can interfere with the binding of some phospho-specific antibodies.[1][11]
-
Optimize antibody concentrations and incubation times.
-
Include appropriate positive and negative controls to validate your results.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers studying the effects of this compound on the phosphorylation of downstream targets of the MARK, SIK, and AMPK kinase families. By employing these methods, investigators can effectively characterize the cellular mechanism of action of this and other kinase inhibitors, contributing to a deeper understanding of their therapeutic potential.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fullmoonbio.com [fullmoonbio.com]
- 9. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Identification of AMPK phosphorylation sites reveals a network of proteins involved in cell invasion and facilitates large-scale substrate prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biossusa.com [biossusa.com]
- 12. Phospho-MARK Family (Activation Loop) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-AMPK alpha-1,2 (Thr183, Thr172) Polyclonal Antibody (44-1150G) [thermofisher.com]
- 14. Phospho-(Ser) Kinase Substrate Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-SIK1 (Thr182) Polyclonal Antibody (PA5-64610) [thermofisher.com]
- 16. Phospho-SIK (Thr182) Antibody | Affinity Biosciences [affbiotech.com]
Troubleshooting & Optimization
(R)-MRT199665 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (R)-MRT199665.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and ATP-competitive inhibitor of the MARK/SIK/AMPK family of kinases.[1][2][3] It is the R-isomer of MRT199665. The compound has shown to induce apoptosis in certain cancer cells, such as MEF2C-activated human acute myeloid leukemia (AML) cells, by inhibiting the phosphorylation of downstream substrates like CRTC3 at S370.
Q2: I am experiencing difficulty dissolving this compound. Is this a known issue?
Yes, solubility issues with this compound and related kinase inhibitors are a known challenge. The hydrophobic nature of many kinase inhibitors can lead to difficulties in achieving desired concentrations in aqueous solutions.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The most commonly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is reported to be soluble in DMSO at a concentration of 100 mg/mL (212.96 mM).[1] However, it is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can significantly reduce its solubility.[1][4]
Q4: My this compound is precipitating out of the DMSO stock solution upon storage. How can I prevent this?
To prevent precipitation, it is recommended to:
-
Ensure the use of high-purity, anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5]
-
If precipitation is observed, gentle warming and sonication can be used to redissolve the compound.[1]
Q5: I need to prepare a working solution for an in vivo experiment. What formulation should I use?
Directly using a DMSO stock solution for in vivo experiments is generally not advisable due to potential toxicity. Here are two established protocols for preparing a clear, aqueous-based solution suitable for in vivo use:[1]
-
Protocol 1 (PEG300/Tween-80 based): This formulation involves a co-solvent system of DMSO, PEG300, Tween-80, and saline.
-
Protocol 2 (SBE-β-CD based): This protocol utilizes a solubilizing agent, sulfobutylether-β-cyclodextrin (SBE-β-CD), in saline.
Detailed step-by-step instructions for these protocols are provided in the Experimental Protocols section.
Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent/System | Concentration | Observations |
| DMSO | 100 mg/mL (212.96 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (5.86 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (5.86 mM) | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of in vivo formulation using PEG300 and Tween-80 [1]
-
Prepare a 27.5 mg/mL stock solution of this compound in high-purity, anhydrous DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound will be 2.75 mg/mL.
Protocol 2: Preparation of in vivo formulation using SBE-β-CD [1]
-
Prepare a 27.5 mg/mL stock solution of this compound in high-purity, anhydrous DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until the solution is clear.
-
The final concentration of this compound will be 2.75 mg/mL.
Visual Guides
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing a stock solution of this compound.
Troubleshooting Guide for Solubility Issues
Caption: Troubleshooting flowchart for this compound solubility.
References
Potential off-target effects of (R)-MRT199665
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers utilizing (R)-MRT199665 in their experiments. The information is based on the known kinase inhibition profile of its parent compound, MRT199665, and is intended to help identify and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the MARK (Microtubule Affinity Regulating Kinase), SIK (Salt-Inducible Kinase), and AMPK (AMP-activated Protein Kinase) families of serine/threonine kinases.[1][2][3] In the context of acute myeloid leukemia (AML), its therapeutic effect is primarily attributed to the inhibition of SIK isoforms.[4] This inhibition prevents the phosphorylation of downstream targets like MEF2C and CRTC3, leading to apoptosis in MEF2C-activated AML cells.[1][2][4]
Q2: Is the kinase inhibition profile of this compound identical to that of MRT199665?
Q3: What are the known primary targets of MRT199665 based on IC50 values?
A3: MRT199665 potently inhibits members of the MARK, SIK, and AMPK families with low nanomolar IC50 values. The table below summarizes the IC50 values for its primary targets.
Q4: I am observing unexpected phenotypic effects in my experiment. Could these be due to off-target inhibition?
A4: Yes, unexpected results could be due to the inhibition of secondary, or "off-target," kinases. MRT199665 is known to inhibit other kinases, although generally with lower potency than its primary targets. The "Troubleshooting Guide" and the "Quantitative Data: Off-Target Kinase Profile" sections below provide more detailed information to help you assess this possibility.
Q5: My cells are showing signs of metabolic stress after treatment. Is this an expected outcome?
A5: This could be an on-target effect related to AMPK inhibition. AMPK is a master regulator of cellular energy homeostasis.[5] Its inhibition can interfere with processes like glucose uptake and fatty acid oxidation, leading to metabolic stress. However, the specific outcome can be highly context-dependent, as AMPK's role in cancer is complex and can be either tumor-suppressive or tumor-promoting depending on the cellular background.
Q6: I am seeing changes in microtubule stability or cell polarity. Is this related to this compound?
A6: This is a potential on-target effect mediated by the inhibition of MARK kinases. The MARK family plays a crucial role in regulating microtubule dynamics and establishing cell polarity.[6] Inhibition of MARK can lead to the stabilization of microtubules.
Quantitative Data Presentation
Table 1: Primary Kinase Targets of MRT199665
| Kinase Family | Kinase Isoform | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| Data sourced from MedChemExpress and AbMole BioScience.[1][2][3] |
Table 2: Potential Off-Target Kinase Profile of MRT199665
The following table summarizes the kinase profiling data for MRT199665 against a panel of kinases. Data is presented as the percentage of remaining kinase activity at two different concentrations of the inhibitor. Lower percentages indicate stronger inhibition. Only kinases with less than 50% remaining activity at 1.00 µM are listed for brevity.
| Kinase | % Activity Remaining at 0.10 µM | % Activity Remaining at 1.00 µM |
| EPH-A2 | 27 | 5 |
| EPH-B1 | 34 | 5 |
| CSK | 75 | 6 |
| Aurora B | 35 | 7 |
| TAK1 | 43 | 7 |
| EPH-A4 | 26 | 7 |
| YES1 | 36 | 8 |
| TrkA | 33 | 8 |
| MST4 | 46 | 11 |
| EPH-B4 | 71 | 11 |
| STK33 | 35 | 12 |
| TIE2 | 59 | 12 |
| MST2 | 46 | 13 |
| BTK | 44 | 14 |
| Aurora A | 66 | 14 |
| RSK1 | 60 | 15 |
| PHK | 40 | 15 |
| CAMKK beta | 35 | 15 |
| TSSK1 | 76 | 17 |
| MST3 | 57 | 18 |
| EPH-B2 | 94 | 18 |
| ERK8 | 46 | 19 |
| ULK1 | 52 | 20 |
| PDK1 | 61 | 21 |
| CDK2-Cyclin A | 58 | 21 |
| RSK2 | 61 | 22 |
| IKK epsilon | 67 | 23 |
| MAP4K3 | 89 | 23 |
| CHK1 | 69 | 25 |
| PDGFRA | 53 | 28 |
| PAK5 | 77 | 31 |
| OSR1 | 75 | 32 |
| ABL | 78 | 34 |
| CDK9-Cyclin T1 | 78 | 34 |
| PRK2 | 70 | 35 |
| ERK2 | 79 | 39 |
| TTK | 56 | 40 |
| MAP4K5 | 77 | 40 |
| PAK4 | 76 | 40 |
| MSK1 | 81 | 41 |
| TAO1 | 79 | 43 |
| IRAK4 | 101 | 47 |
| DYRK1A | 91 | 49 |
| IRR | 80 | 50 |
| Data adapted from the International Centre for Kinase Profiling. |
Troubleshooting Guides
Issue 1: The observed cellular phenotype is inconsistent with SIK inhibition.
-
Potential Cause: The phenotype may be driven by the inhibition of MARK or AMPK, the other primary targets of this compound.
-
Troubleshooting Steps:
-
Review the literature: Research the known cellular functions of MARK and AMPK in your experimental model. MARK kinases are involved in cell polarity and microtubule dynamics, while AMPK is a key energy sensor.[5][6]
-
Use more selective inhibitors: If available, use inhibitors with greater selectivity for SIK, MARK, or AMPK to dissect which target is responsible for the observed phenotype.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to individually deplete SIK, MARK, or AMPK isoforms and observe if the phenotype is replicated.
-
Issue 2: Unexpected results are observed that do not correlate with SIK, MARK, or AMPK inhibition.
-
Potential Cause: The phenotype may be due to the inhibition of one or more of the off-target kinases listed in Table 2.
-
Troubleshooting Steps:
-
Analyze the off-target list: Cross-reference the list of potential off-targets with the signaling pathways known to be active in your cellular model. For example, inhibition of kinases like Aurora A/B, CDKs, or members of the MAP kinase pathway (ERK, p38) could have significant effects on cell cycle and proliferation.
-
Validate off-target engagement: Perform a Western blot to check the phosphorylation status of a known substrate of a suspected off-target kinase. A decrease in phosphorylation in the presence of this compound would suggest engagement of that off-target.
-
Perform a dose-response experiment: Off-target effects are typically observed at higher concentrations of the inhibitor. Determine if the unexpected phenotype is only apparent at concentrations significantly higher than the IC50 for the primary targets.
-
Issue 3: Paradoxical activation of a signaling pathway is observed.
-
Potential Cause: Some kinase inhibitors can paradoxically activate their target or related pathways. While not explicitly documented for all its targets, MRT199665 has been reported to cause a modest paradoxical activation of AMPK in some contexts, even while inhibiting its downstream targets.
-
Troubleshooting Steps:
-
Measure target phosphorylation: Assess the phosphorylation of the activation loop of the kinase (e.g., Thr172 for AMPK). An increase in phosphorylation despite the presence of the inhibitor would indicate paradoxical activation.
-
Assess downstream signaling: Concurrently, measure the phosphorylation of a key downstream substrate of the kinase. It is possible for the kinase to be paradoxically activated while its ability to phosphorylate downstream targets is still inhibited.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for measuring the inhibitory activity of this compound against a purified kinase in a biochemical assay format, such as ADP-Glo™ or a TR-FRET assay.
-
Objective: To determine the IC50 value of this compound for a specific on-target or off-target kinase.
-
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
ATP solution
-
Assay plates (e.g., white, 384-well plates for luminescence)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminescence or fluorescence capable)
-
-
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only vehicle control.
-
Reaction Setup: In the assay plate, add the diluted inhibitor or vehicle control.
-
Add the kinase and substrate mixture to each well.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the signal according to the manufacturer's protocol for your chosen assay format (e.g., by adding ADP-Glo™ reagent).
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Validating Off-Target Effects in Cells via Western Blot
This protocol describes how to confirm if this compound is inhibiting a suspected off-target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
-
Objective: To determine if this compound inhibits the activity of a suspected off-target kinase in intact cells.
-
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: one specific for the phosphorylated form of the substrate of the off-target kinase, and one for the total protein of that substrate.
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagent and imaging system
-
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of this compound (and a vehicle control) for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with the antibody for the total substrate protein and then for the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of the phosphorylated protein to the total protein in the this compound-treated samples compared to the control indicates inhibition of the off-target pathway.
-
Mandatory Visualizations
References
(R)-MRT199665 stability in solution and storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of (R)-MRT199665. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid compound and stock solutions of this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. For the solid compound, it is recommended to store it at -20°C or -80°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. Based on data for the racemic mixture, stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C[1].
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound[1].
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Consider the following troubleshooting steps:
-
Lower the final concentration: The compound may have exceeded its aqueous solubility limit.
-
Optimize the DMSO concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.
-
Use a different solvent system: For in vivo experiments, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used for the racemic mixture[1]. Another option is 10% DMSO in 90% (20% SBE-β-CD in saline)[1].
-
Sonication and warming: Gentle warming and sonication can help dissolve the compound.
Q4: I suspect this compound is degrading in my cell culture medium during a multi-day experiment. How can I check this?
A4: You can assess the stability of this compound in your specific medium by performing a time-course experiment. Incubate the compound in the medium at 37°C and collect samples at different time points (e.g., 0, 24, 48, 72 hours). Analyze the concentration of the intact compound at each time point using an appropriate analytical method like HPLC-MS. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: Can repeated freeze-thaw cycles of my DMSO stock solution affect the stability of this compound?
A5: Yes, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot your stock solution into single-use volumes to maintain its integrity. DMSO is also hygroscopic and can absorb water from the air, which can lead to compound precipitation over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of the compound in solution. Precipitation of the compound. Inaccurate concentration of the stock solution. | Perform a stability assessment in your experimental buffer (see protocols below). Visually inspect for precipitation before use. If observed, prepare a fresh dilution. Confirm the concentration of your stock solution, if possible. |
| Low potency or loss of activity | The compound has degraded over time in the working solution. The stock solution has degraded due to improper storage. | Prepare fresh working solutions for each experiment. For in vivo studies, it is recommended to use the solution on the same day it is prepared[1]. Ensure stock solutions are stored correctly at -80°C or -20°C and that aliquots are used to avoid freeze-thaw cycles. |
| Cell toxicity observed | High final concentration of DMSO. The compound itself is cytotoxic at the concentration used. | Ensure the final DMSO concentration is within a range tolerated by your cell line (typically <0.5%). Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your experiments. |
Stability and Storage Summary
While specific quantitative stability data for this compound in various solutions is not publicly available, the following table summarizes the recommended storage conditions based on information for the racemic mixture, MRT199665.
| Formulation | Storage Temperature | Storage Duration | Source |
| Solid Compound | -20°C or -80°C | Refer to manufacturer's specifications | General recommendation |
| Stock Solution in DMSO | -80°C | Up to 2 years | [1] |
| Stock Solution in DMSO | -20°C | Up to 1 year | [1] |
| In Vivo Working Solution | N/A | Prepare fresh and use the same day | [1] |
Researchers are encouraged to perform their own stability studies for their specific experimental conditions. A template for recording such data is provided below.
| Solvent/Buffer | Temperature | Time Point | % Remaining |
| e.g., PBS, pH 7.4 | 25°C | 24h | |
| e.g., DMEM + 10% FBS | 37°C | 48h |
Experimental Protocols
Protocol 1: Assessment of Aqueous Solubility (Kinetic Solubility Assay)
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual and Instrumental Analysis: Visually inspect each well for precipitation. For a quantitative measurement, read the absorbance or turbidity of the plate at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Determine Solubility: The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: Chemical Stability Assessment by HPLC-MS
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration.
-
Immediately take an aliquot and quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt degradation.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.
-
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Prepare Time-Point Samples: At your desired time points (e.g., 2, 8, 24, 48 hours), collect aliquots and process them as described in step 1.
-
HPLC-MS Analysis: Analyze all samples by a validated HPLC-MS method to determine the concentration of the parent compound.
-
Calculate Stability: The percentage of the remaining compound at each time point is calculated relative to the concentration at T=0.
Visualizations
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Decision tree for troubleshooting precipitation of this compound.
Caption: Simplified overview of the Salt-Inducible Kinase (SIK) signaling pathway.
References
Troubleshooting inconsistent results with (R)-MRT199665
Welcome to the technical support center for (R)-MRT199665. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is the R-enantiomer of MRT199665, a potent, ATP-competitive inhibitor of the MARK, SIK (Salt-Inducible Kinase), and AMPK (AMP-activated protein kinase) families of serine/threonine kinases.[1][2] It exhibits high selectivity for these kinases over other related kinase families.
Q2: What are the typical IC50 values for MRT199665 against its primary targets?
The racemic mixture, MRT199665, has been shown to inhibit the following kinases with the indicated IC50 values:
| Kinase Family | Target | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 |
Table 1: Inhibitory concentrations (IC50) of MRT199665 against a panel of kinases.[1]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry organic solvent such as DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of stock solutions at -20°C is at least one year.
Q4: What is the recommended starting concentration for cell-based assays?
The optimal concentration will vary depending on the cell type and the specific experimental endpoint. Based on published data, effective concentrations in cell-based assays can range from 10 nM to 1 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Inconsistent Results
Issue 1: I am observing an unexpected increase in the phosphorylation of AMPK at Thr172 after treating my cells with this compound, even though it is an AMPK inhibitor.
This phenomenon is known as paradoxical activation . While this compound is an ATP-competitive inhibitor of AMPK, its binding to the kinase domain can induce a conformational change that paradoxically promotes the phosphorylation of the activation loop at Threonine 172 by upstream kinases like LKB1.[3][4] This leads to an increase in the p-AMPKα (Thr172) signal on a western blot, which can be misleading if interpreted as kinase activation.
Troubleshooting Protocol: Confirming Paradoxical AMPK Activation
This protocol will help you determine if the observed increase in p-AMPKα (Thr172) is a paradoxical effect of this compound.
1. Western Blot Analysis of Downstream AMPK Substrates:
-
Rationale: If this compound is truly inhibiting AMPK activity despite the increased Thr172 phosphorylation, the phosphorylation of its downstream substrates should decrease.
-
Procedure:
-
Treat your cells with a range of this compound concentrations.
-
Prepare cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Perform a western blot and probe for the following proteins:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα (as a loading control)
-
Phospho-ACC (Ser79) (a key downstream target of AMPK)
-
Total ACC (as a loading control)
-
-
-
Expected Outcome: You should observe a dose-dependent increase in p-AMPKα (Thr172) and a simultaneous dose-dependent decrease in p-ACC (Ser79).
2. In Vitro Kinase Assay:
-
Rationale: An in vitro kinase assay using purified components will directly measure the catalytic activity of AMPK in the presence of the inhibitor, independent of upstream cellular signaling.
-
Procedure:
-
Set up an in vitro kinase reaction with purified active AMPK, its substrate (e.g., a peptide substrate like SAMS), and ATP.
-
Add varying concentrations of this compound to the reactions.
-
Measure the phosphorylation of the substrate.
-
-
Expected Outcome: this compound should demonstrate dose-dependent inhibition of substrate phosphorylation, confirming its inhibitory effect on AMPK's catalytic activity.
Caption: Troubleshooting workflow for paradoxical AMPK activation.
Issue 2: My experimental results are variable or not reproducible.
Variability can arise from several factors, including compound stability, solubility, and off-target effects.
Troubleshooting Protocol: Addressing Experimental Variability
1. Assess Compound Stability in Cell Culture Media:
-
Rationale: Small molecule inhibitors can degrade in aqueous solutions over time, especially at 37°C.
-
Procedure:
-
Prepare your complete cell culture medium (including serum) containing the working concentration of this compound.
-
Incubate the medium under your standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of intact this compound in each aliquot using a suitable analytical method like LC-MS.
-
-
Mitigation: If significant degradation is observed, consider refreshing the medium with freshly prepared inhibitor at regular intervals during long-term experiments.
2. Evaluate Compound Solubility:
-
Rationale: Precipitation of the inhibitor in the cell culture medium will lead to a lower effective concentration and inconsistent results.
-
Procedure:
-
Prepare your working concentration of this compound in the cell culture medium.
-
Visually inspect the solution for any signs of precipitation, both immediately after preparation and after incubation at 37°C.
-
For a more quantitative assessment, centrifuge the solution and measure the concentration of the compound in the supernatant.
-
-
Mitigation: If solubility is an issue, you may need to lower the final concentration or use a different formulation for your stock solution. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically <0.5%).
3. Consider and Investigate Potential Off-Target Effects:
-
Rationale: While this compound is selective, it can inhibit other kinases, which may contribute to the observed phenotype.
-
Procedure:
-
Literature Review: Search for published kinome profiling data for MRT199665 to identify potential off-targets.
-
Use of Structurally Different Inhibitors: If available, use another inhibitor with a different chemical scaffold that targets the same primary kinase to see if it recapitulates the observed phenotype.
-
Rescue Experiments: If you have a specific off-target in mind, you can perform rescue experiments by overexpressing a drug-resistant mutant of that target.
-
-
Known Off-Targets: Besides the MARK, SIK, and AMPK families, be aware of potential inhibition of other structurally similar kinases.
Experimental Protocols
Protocol: Western Blot for AMPK Activation Status
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC
-
Antibody to a housekeeping protein (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Plate and treat cells with this compound and controls as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in supplemented lysis buffer on ice.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to total protein and/or a loading control.
-
Caption: Simplified SIK/AMPK signaling pathway and the point of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of Paradoxical Activation of AMPK by the Kinase Inhibitors SU6656 and Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Paradoxical Activation of AMPK by the Kinase Inhibitors SU6656 and Sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-MRT199665 Application in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-MRT199665 in acute myeloid leukemia (AML) cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in AML cell lines?
A1: this compound is the R-isomer of MRT199665, a potent and ATP-competitive inhibitor of MARK, SIK, and AMPK family kinases.[1][2] In the context of AML, its primary mechanism involves the inhibition of Salt-Inducible Kinases (SIKs), which in turn blocks the phosphorylation of Myocyte Enhancer Factor 2C (MEF2C) at the S222 residue.[3] This inhibition leads to a dose-dependent reduction in both total and phosphorylated MEF2C, ultimately causing apoptosis in AML cells that are dependent on MEF2C signaling.[3][4]
Q2: Which AML cell lines are most sensitive to this compound?
A2: AML cell lines with endogenous MEF2C phosphorylation are significantly more sensitive to this compound.[4] Cell lines such as OCI-AML2, MV4-11, MOLM-13, and Kasumi-1 have shown higher sensitivity compared to cell lines lacking MEF2C, like NB-4, HEL, HL-60, and U937.[4]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific experiment. For cell viability and growth inhibition assays, a broad range from 1 nM to 100 µM has been used, with typical treatments lasting 48 to 72 hours.[4][5] For mechanism of action studies, such as analyzing MEF2C phosphorylation, a more focused range of 10 nM to 1000 nM for a 12-hour incubation is often effective.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific AML cell line and experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically provided as a solid. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For long-term storage, the solid compound and stock solutions should be stored at -80°C (for up to 2 years) or -20°C (for up to 1 year).[4] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity. | |
| Uneven drug distribution. | Mix the plate gently by tapping or swirling after adding the compound to ensure even distribution. | |
| No significant reduction in cell viability observed. | The cell line used is resistant to this compound. | Confirm if your AML cell line has active MEF2C signaling. Consider using a sensitive cell line as a positive control. |
| Insufficient incubation time. | Extend the incubation period to 72 or 96 hours, as the cytotoxic effects may take time to manifest. | |
| Incorrect drug concentration. | Perform a wider dose-response curve to ensure you are testing an effective concentration range. | |
| Precipitation of the compound in the culture medium. | The final concentration of this compound is too high. | Check the solubility of the compound. If high concentrations are needed, consider using a different solvent or formulation if compatible with your assay. |
| High final DMSO concentration. | Ensure the final DMSO concentration in your culture medium is below a toxic level (typically <0.5%). | |
| Inconsistent results in Western blot for pMEF2C. | Suboptimal lysis buffer. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. |
| Low protein concentration. | Ensure you load a sufficient amount of protein per well. Perform a protein quantification assay before loading. | |
| Antibody issues. | Use a validated antibody for phosphorylated MEF2C and optimize the antibody concentration and incubation time. |
Data Summary
Table 1: IC50 Values of MRT199665 in Various Kinase Assays
| Kinase Family | Kinase | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| Data sourced from MedChemExpress and other publications.[1][2][4] |
Table 2: Mean IC50 Values of MRT199665 in AML Cell Lines (48h treatment)
| Cell Line Group | Representative Cell Lines | Mean IC50 (nM) |
| MEF2C Phosphorylation Positive | OCI-AML2, MV4-11, MOLM-13, Kasumi-1 | 26 ± 13 |
| MEF2C Lacking | NB-4, HEL, HL-60, U937 | 990 ± 29 |
| Data indicates that cell lines with endogenous MEF2C phosphorylation are significantly more sensitive to MRT199665.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Prepare a single-cell suspension and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove 50 µL of media from each well and add 50 µL of the 2x compound solution to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for 48-72 hours.[5]
-
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.[6]
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells to determine the percentage of viability.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using a non-linear regression model.
-
Protocol 2: Western Blot for MEF2C Phosphorylation
-
Cell Treatment and Lysis:
-
Seed AML cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) for 12 hours.[4] Include a vehicle control.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEF2C (S222) and total MEF2C overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated MEF2C to total MEF2C.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound in AML cell lines.
Caption: Signaling pathway of this compound leading to apoptosis in AML cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-MRT199665 In Vivo Toxicity Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor (R)-MRT199665 in vivo. The information is designed to help anticipate and mitigate potential toxicities during preclinical experiments.
Disclaimer: Direct in vivo toxicity data for this compound is limited in publicly available literature. The guidance provided below is based on findings from related compounds, such as other Salt-Inducible Kinase (SIK) inhibitors, and general best practices for in vivo studies with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
This compound is an isomer of MRT199665, a potent and ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1][2]
Q2: Are there any published in vivo studies using this compound or its racemate, MRT199665?
While in vitro studies using MRT199665 in cell lines are available, detailed in vivo studies in animal models are not extensively published. One study utilized MRT199665 to investigate its effect on macrophage differentiation, but this was not an in vivo toxicology study.[3]
Q3: What are the potential on-target and off-target effects that could contribute to toxicity?
On-target toxicities could arise from the inhibition of the intended kinases (MARK, SIK, AMPK), which are involved in various physiological processes. Off-target effects on other kinases could also contribute to toxicity. For example, the related pan-SIK inhibitor GLPG3312 was also found to inhibit ABL1, ALK5, FMS, LynA, and TGFβR2 at nanomolar concentrations.[4][5]
Q4: Are there any known toxicities associated with inhibitors of the same kinase families?
-
SIK Inhibitors: The pan-SIK inhibitor YKL-05-099 was reported to be "well-tolerated" in mice at doses that achieved therapeutic concentrations.[6] Another SIK2/3 inhibitor, SK-124, showed no evidence of short-term toxicity in mice.[7]
-
AMPK Inhibitors: Some tyrosine kinase inhibitors that also inhibit AMPK have been associated with cardiotoxicity.[8]
-
IKKε/TBK1 Inhibitors: Dual inhibition of IKKε/TBK1 with amlexanox (B1666007) has been used in vivo without reported severe toxicity in the context of kidney injury models.[9] Selective TBK1/IKKε dual inhibitors have been suggested to be a safe and effective means of suppressing cancer development with potentially few side effects.[10]
Troubleshooting Guide: In Vivo Toxicity
Issue 1: No established maximum tolerated dose (MTD) for this compound.
Recommended Action:
-
Dose-Range Finding Study: Initiate a pilot dose-range finding study in a small cohort of animals. Start with a low dose and escalate gradually.
-
Monitor for Clinical Signs: Closely monitor animals daily for clinical signs of toxicity, including but not limited to:
-
Weight loss
-
Changes in behavior (lethargy, hyperactivity)
-
Ruffled fur
-
Hunched posture
-
Reduced motility
-
-
Establish Endpoint Criteria: Define clear endpoint criteria for the study, such as a prespecified percentage of body weight loss or the appearance of severe clinical signs, at which point the animal should be euthanized.
Issue 2: Vehicle-related toxicity.
Recommended Action:
-
Vehicle Selection: this compound is soluble in DMSO. For in vivo use, a common formulation involves creating a stock solution in DMSO and then diluting it in a vehicle suitable for administration (e.g., a mixture of PEG300, Tween-80, and saline).[1]
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to distinguish between compound-related and vehicle-related toxicity.
-
Formulation Optimization: If the vehicle itself causes adverse effects, consider alternative formulations. MedChemExpress suggests two potential in vivo formulations for MRT199665:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
-
Issue 3: Unexpected adverse effects observed during the study.
Recommended Action:
-
Necropsy and Histopathology: If animals are euthanized due to toxicity, perform a full necropsy and collect tissues for histopathological analysis to identify target organs of toxicity.
-
Blood Chemistry and Hematology: Collect blood samples for analysis of liver enzymes, kidney function markers, and complete blood counts to assess for organ damage and hematological toxicities.
-
Consider Off-Target Effects: If the observed toxicities do not align with the known functions of MARK, SIK, or AMPK, consider the possibility of off-target effects. Kinase profiling of this compound against a broad panel of kinases may provide insights.
Data on Related In Vivo Tolerability
| Compound | Target(s) | Animal Model | Dose and Route | Observed Tolerability | Reference |
| YKL-05-099 | pan-SIK inhibitor | Mice | 5-20 mg/kg | "Well-tolerated doses" | [6] |
| SK-124 | SIK2/3 inhibitor | Mice | Not specified | No evidence of short-term toxicity | [7] |
| Amlexanox | IKKε/TBK1 inhibitor | Mice | Pretreatment | No severe toxicity reported in kidney injury models | [9] |
Experimental Protocols
Protocol 1: General In Vivo Administration for a Kinase Inhibitor in a Xenograft Model
This protocol is a general guideline and should be adapted based on the specific experimental design and the results of a dose-range finding study. This protocol is based on methodologies used in xenograft studies with other kinase inhibitors.[3][11][12][13]
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice) for xenograft studies with human cell lines.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Drug Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Dosing: Once tumors reach a predetermined size, randomize mice into treatment and control groups. Administer this compound at the predetermined dose and schedule.
-
Toxicity Monitoring:
-
Measure body weight at least three times per week.
-
Perform daily clinical observations for signs of toxicity.
-
At the end of the study, collect blood for hematology and clinical chemistry, and perform a full necropsy with tissue collection for histopathology.
-
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for observed in vivo adverse effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with (R)-MRT199665
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes when using (R)-MRT199665.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is the R-isomer of MRT199665, a potent, ATP-competitive inhibitor of the MARK, SIK, and AMPK families of serine/threonine kinases.[1][2] Its primary targets include MARK1/2/3/4, AMPKα1/α2, and SIK1/2/3.[1][2]
Q2: Is this compound expected to inhibit IKKε and TBK1?
While this compound is highly potent against the MARK/SIK/AMPK families, it is significantly less potent against IKKε (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1).[1] Inhibition of IKKε and TBK1 would likely only occur at much higher concentrations than those needed to inhibit its primary targets and may be considered an off-target effect.[1]
Q3: What are the known cellular functions of IKKε and TBK1?
IKKε and TBK1 are key kinases in the innate immune system. They play a crucial role in antiviral responses by phosphorylating and activating interferon regulatory factors (IRF3 and IRF7), leading to the production of type I interferons.[3][4][5] They are also involved in NF-κB signaling, autophagy, and have been linked to oncogenesis.[3]
Troubleshooting Unexpected Phenotypes
Q1: My experimental results with this compound are not what I expected. What could be the cause?
Unexpected phenotypes when using this compound can arise from several factors:
-
Off-target effects: At higher concentrations, the inhibitor may affect kinases other than its primary targets. It is crucial to use the lowest effective concentration to minimize off-target effects.
-
Paradoxical pathway activation: Some kinase inhibitors can paradoxically activate their target kinases or downstream pathways. For instance, MRT199665 has been observed to cause a modest increase in AMPK activity under certain conditions, while still inhibiting downstream targets.[6]
-
Pathway cross-talk and retroactivity: Inhibiting a kinase in one pathway can have unforeseen consequences in interconnected pathways.[7] A downstream perturbation can sometimes propagate a signal upstream, a phenomenon known as retroactivity.[7]
-
Cellular context: The inhibitor's effect can vary significantly between different cell types, tissues, and disease models due to variations in their signaling networks and protein expression.
Q2: I'm observing toxicity in my cell culture or animal model. Could this be related to this compound?
Yes, toxicity can be a result of on-target or off-target effects. For example, a similar pan-SIK inhibitor, YKL-05-099, was observed to cause hyperglycemia and nephrotoxicity in mice, which were suspected to be due to either SIK1 inhibition or off-target effects.[8] It is recommended to perform dose-response experiments to determine the optimal concentration that balances efficacy with minimal toxicity.
Q3: How can I confirm if my unexpected phenotype is due to an off-target effect?
To investigate potential off-target effects, consider the following approaches:
-
Use a structurally different inhibitor: Employing an inhibitor with a different chemical scaffold but targeting the same primary kinase can help determine if the observed phenotype is target-specific.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the target kinase (e.g., SIK2 or SIK3). If the phenotype is replicated, it is more likely an on-target effect.
-
Rescue experiments: After treatment with this compound, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the target kinase.
-
Kinome profiling: Perform a kinome-wide screen to identify all kinases inhibited by this compound at the concentration you are using.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Potency of MRT199665
| Kinase Family | Target | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 | |
| Other | NUAK1 | 3 |
| MELK | 29 | |
| TBK1 | 5400 | |
| IKKε | 7700 | |
| BRSK2 | 10000 |
Data sourced from MedChemExpress product information sheet.[1]
Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For working solutions, dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration for your experiment.
-
Treatment: Pre-treat cells with this compound for a specified duration (e.g., 1 hour) before adding a stimulant if applicable.[1] For longer-term assays, such as cell growth inhibition, treatment times can extend to 48 hours or more.[1]
-
Assay: Following treatment, perform your desired downstream analysis, such as Western blotting for target phosphorylation, qPCR for gene expression, or cell viability assays.
-
Controls: Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor used.
Protocol 2: Western Blot for SIK Substrate Phosphorylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the phosphorylated form of a known SIK substrate (e.g., pCRTC3 S370[1] or pHDAC4). Also, probe for the total protein level of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the change in phosphorylation.
Mandatory Visualizations
Caption: IKKε/TBK1 signaling pathway in innate immunity.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Logical relationships leading to unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer [mdpi.com]
- 4. Innate immune system - Wikipedia [en.wikipedia.org]
- 5. The role of TBK1 and IKKε in the expression and activation of Pellino 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Paradoxical Activation of AMPK by the Kinase Inhibitors SU6656 and Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating On-Target Activity of (R)-MRT199665
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the on-target activity of (R)-MRT199665, a potent and selective inhibitor of the Salt-Inducible Kinase (SIK) family.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is an isomer of MRT199665, which is a potent and ATP-competitive inhibitor of the Salt-Inducible Kinase (SIK) family, including SIK1, SIK2, and SIK3.[1][2] It also shows activity against other members of the AMPK-related kinase family, such as MARK and AMPK itself.[3]
Q2: What is the mechanism of action for this compound?
A2: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the SIK kinases and preventing the phosphorylation of their downstream substrates.[3] A key downstream event is the inhibition of the phosphorylation of the CREB-regulated transcription co-activator (CRTC) family members, such as CRTC3.[1][3]
Q3: How can I confirm the on-target activity of this compound in my cellular model?
A3: On-target activity can be confirmed by observing a dose-dependent decrease in the phosphorylation of a known SIK substrate, such as CRTC3 at Ser370 or MEF2C at S222.[1][3] This can be assessed by Western blotting or other immunoassays.
Q4: What are the expected downstream functional consequences of SIK inhibition by this compound?
A4: Inhibition of SIKs by this compound can lead to various cellular effects, including the induction of apoptosis in certain cancer cells like MEF2C-activated acute myeloid leukemia (AML) cells.[1][3] In immune cells, SIK inhibition can modulate cytokine production, leading to an anti-inflammatory phenotype.[4][5]
Q5: Is this compound selective for SIKs?
A5: While potent against SIKs, MRT199665 also inhibits other related kinases, such as MARK and AMPK, with high affinity.[3] Therefore, it is crucial to consider potential off-target effects in your experimental design and interpretation of results. Refer to the IC50 table for a summary of its kinase selectivity.
Troubleshooting Guide
Q1: I am not observing the expected decrease in substrate phosphorylation after treating my cells with this compound. What could be the issue?
A1: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Reagent Integrity: Ensure that your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Cellular Health: Confirm that your cells are healthy and not overly confluent, as this can affect signaling pathways.
-
Treatment Conditions: Optimize the concentration and incubation time of this compound. A dose-response and time-course experiment is recommended.
-
Antibody Quality: Verify the specificity and sensitivity of the antibody used to detect the phosphorylated substrate.
-
Basal Phosphorylation Levels: Ensure that your cellular model has a detectable basal level of SIK activity and substrate phosphorylation.
Q2: My results show high variability between experiments. How can I improve reproducibility?
A2: To improve reproducibility, consider the following:
-
Standardize Protocols: Ensure consistent cell seeding densities, treatment times, and reagent concentrations across all experiments.
-
Use Low-Passage Cells: High-passage number cells can exhibit altered signaling responses.
-
Include Proper Controls: Always include vehicle-treated (e.g., DMSO) and positive controls in your experiments.
-
Normalize Data: When performing quantitative analysis, normalize your results to a loading control (e.g., total protein or a housekeeping gene).
Q3: I am observing cytotoxicity at concentrations where I expect to see on-target SIK inhibition. How can I address this?
A3: It is important to distinguish between on-target and off-target cytotoxicity.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both cytotoxicity and on-target SIK inhibition to determine the therapeutic window.
-
Control Compounds: Use a structurally unrelated SIK inhibitor as a control to see if it phenocopies the observed cytotoxicity.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector to see if it can reverse the cytotoxic effects.
Data Presentation
Table 1: Inhibitory Activity (IC50) of MRT199665 against a Panel of Kinases
| Kinase Family | Target | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 |
Data is for MRT199665, of which this compound is an isomer.[1][3]
Experimental Protocols
Protocol: Validating On-Target SIK Inhibition via Western Blotting
This protocol describes the steps to assess the on-target activity of this compound by measuring the phosphorylation of a downstream SIK substrate, such as CRTC3.
Materials:
-
This compound
-
Cell line with detectable SIK activity
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CRTC3 (S370), anti-total CRTC3, and an antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Treat the cells with a range of concentrations (e.g., 10 nM to 1 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CRTC3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total CRTC3 to normalize for protein levels.
-
Subsequently, re-probe with a loading control antibody (e.g., β-actin) to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated CRTC3 to total CRTC3. Plot the results as a function of this compound concentration to determine the IC50 for on-target inhibition.
Mandatory Visualizations
Caption: SIK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating On-Target Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(R)-MRT199665 versus MRT67307 in SIK inhibition
A Comparative Guide to SIK Inhibitors: (R)-MRT199665 versus MRT67307
For researchers in immunology, oncology, and metabolic disorders, the Salt-Inducible Kinases (SIKs) have emerged as critical therapeutic targets. This guide provides a detailed comparison of two widely used SIK inhibitors, this compound and MRT67307, focusing on their inhibitory profiles, mechanisms of action, and the experimental protocols used for their characterization.
Executive Summary
Both this compound and MRT67307 are potent ATP-competitive kinase inhibitors that target the SIK family. However, they exhibit distinct selectivity profiles. This compound is a highly potent inhibitor of SIK2 and also strongly inhibits Microtubule Affinity Regulating Kinases (MARKs) and AMP-activated Protein Kinase (AMPK). Its primary application has been in the context of acute myeloid leukemia (AML), where it targets MEF2C phosphorylation. MRT67307 also inhibits SIKs but is notably a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of the innate immune response. It also shows inhibitory activity against other AMPK-related kinases.
Data Presentation: Quantitative Inhibitory Profiles
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and MRT67307 against a panel of kinases. These values highlight the potency and selectivity of each compound.
Table 1: Inhibitory Activity of this compound
| Kinase Family | Target Kinase | IC50 (nM) |
| SIK | SIK1 | 110[1][2][3][4] |
| SIK2 | 12[1][2] | |
| SIK3 | 43[1][2][3][4] | |
| MARK | MARK1 | 2[1][2][3][4] |
| MARK2 | 2[1][2][3][4] | |
| MARK3 | 3[1][2][3][4] | |
| MARK4 | 2[1][2][3][4] | |
| AMPK | AMPKα1 | 10[1][2][3][4] |
| AMPKα2 | 10[1][2][3][4] |
Table 2: Inhibitory Activity of MRT67307
| Kinase Family | Target Kinase | IC50 (nM) |
| SIK | SIK1 | 250[5] |
| SIK2 | 67[5] | |
| SIK3 | 430[5] | |
| IKK-related | TBK1 | 19[5][6] |
| IKKε | 160[5][6] | |
| AMPK-related | MARK1-4 | 27-52[5] |
| NUAK1 | 230[5] | |
| ULK | ULK1 | 45[5] |
| ULK2 | 38[5] |
Mechanism of Action and Signaling Pathways
This compound Signaling Pathway
This compound exerts its effects primarily through the inhibition of SIK and MARK kinases. In acute myeloid leukemia (AML), this inhibition prevents the phosphorylation of Myocyte Enhancer Factor 2C (MEF2C) at serine 222, a modification linked to chemotherapy resistance[3][7][8]. Inhibition of SIKs also leads to the dephosphorylation and nuclear translocation of CREB-regulated transcription coactivators (CRTCs), such as CRTC3, which in turn modulates gene expression, including an increase in the anti-inflammatory cytokine IL-10.[1][2][9]
MRT67307 Signaling Pathway
MRT67307 is a dual inhibitor of TBK1 and IKKε, which are central to the innate immune response.[6][10] These kinases phosphorylate the transcription factor IRF3, leading to its dimerization and nuclear translocation, ultimately inducing the expression of type I interferons like IFN-β.[5][6] By inhibiting TBK1/IKKε, MRT67307 blocks this pathway.[11] Additionally, its inhibition of SIKs in macrophages leads to increased production of the anti-inflammatory cytokine IL-10 and decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] MRT67307 also potently inhibits ULK1 and ULK2, key initiators of autophagy.[5]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published findings. Below are representative protocols for assays used to characterize these inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol is a generalized method for determining the IC50 of an inhibitor against a specific kinase.
-
Reaction Mixture Preparation : Prepare a reaction buffer typically containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 0.1% 2-mercaptoethanol, and 10 mM magnesium acetate.
-
Enzyme and Substrate Addition : Add the purified recombinant kinase and a specific peptide substrate to the reaction buffer.
-
Inhibitor Incubation : Add varying concentrations of the kinase inhibitor (e.g., this compound or MRT67307) or a vehicle control (e.g., DMSO) to the mixture and pre-incubate briefly.
-
Reaction Initiation : Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 0.1 mM).
-
Incubation : Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination : Stop the reaction by adding a solution of SDS and EDTA.
-
Analysis : Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like SDS-PAGE followed by autoradiography or by spotting onto phosphocellulose paper and measuring incorporated radioactivity with a scintillation counter.
-
IC50 Calculation : Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based MEF2C Phosphorylation Assay (for this compound)
This assay measures the ability of this compound to inhibit MEF2C phosphorylation in AML cells.
-
Cell Culture : Culture human AML cell lines with known endogenous MEF2C phosphorylation (e.g., OCI-AML2, MV4-11, MOLM-13) in appropriate media.
-
Inhibitor Treatment : Treat the cells with a dose range of this compound (e.g., 10 nM to 1000 nM) or vehicle control for a specified time (e.g., 12 hours).[2]
-
Cell Lysis : Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
Western Blotting : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies specific for phosphorylated MEF2C (pS222) and total MEF2C. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection and Analysis : Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of p-MEF2C to total MEF2C.
Conclusion
The choice between this compound and MRT67307 depends critically on the research question and the specific signaling pathway under investigation.
-
This compound is the more potent and specific choice for studying SIK2 and for targeting the MARK/SIK-MEF2C signaling axis, particularly in the context of AML.[3][8][12][13]
-
MRT67307 offers a broader inhibitory profile, making it a valuable tool for investigating the interplay between innate immunity (via TBK1/IKKε), inflammatory signaling (via SIKs), and autophagy (via ULKs).[5][6][10][11]
Researchers should carefully consider the IC50 data and the distinct signaling pathways affected by each inhibitor to select the most appropriate compound for their experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. abmole.com [abmole.com]
- 5. apexbt.com [apexbt.com]
- 6. invivogen.com [invivogen.com]
- 7. MEF2C phosphorylation is required for chemotherapy resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alexkentsis.net [alexkentsis.net]
- 9. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. refine.bio [refine.bio]
A Comparative Guide to (R)-MRT199665 and HG-9-91-01 for Acute Myeloid Leukemia Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating biological pathways and validating therapeutic targets. In the context of Acute Myeloid Leukemia (AML), the Salt-Inducible Kinases (SIKs) have emerged as promising targets. This guide provides a detailed, data-driven comparison of two widely used SIK inhibitors, (R)-MRT199665 and HG-9-91-01, to aid in the selection of the most suitable tool compound for specific research needs.
This comparison guide outlines the mechanism of action, potency, selectivity, and cellular effects of each inhibitor in AML models. The information is supported by quantitative data from published studies, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action: Targeting the SIK-HDAC-MEF2C Axis in AML
Both this compound and HG-9-91-01 exert their anti-leukemic effects by inhibiting the SIK family of kinases (SIK1, SIK2, and SIK3). In AML, particularly in subtypes with high expression of the transcription factor Myocyte Enhancer Factor 2C (MEF2C), SIK3 plays a crucial role in maintaining a pro-leukemic transcriptional program. SIK3 directly phosphorylates and inactivates Class IIa Histone Deacetylases (HDACs), such as HDAC4. This phosphorylation sequesters HDAC4 in the cytoplasm, preventing it from entering the nucleus and repressing the transcriptional activity of MEF2C. By inhibiting SIKs, both compounds lead to the dephosphorylation and nuclear translocation of HDAC4, which then binds to MEF2C, repressing its target genes and ultimately leading to cell cycle arrest and apoptosis in AML cells.[1]
dot
Caption: SIK-HDAC-MEF2C Signaling Pathway in AML.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound and HG-9-91-01 against their primary targets and their effects on AML cell lines.
Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
| Target Kinase | This compound (IC50, nM) | HG-9-91-01 (IC50, nM) |
| SIK1 | 110[2][3] | 0.92[3][4] |
| SIK2 | 12[2][3] | 6.6[3][4] |
| SIK3 | 43[2][3] | 9.6[3][4] |
| MARK1 | 2[5] | Not reported |
| MARK2 | 2[5] | Not reported |
| MARK3 | 3[5] | Not reported |
| MARK4 | 2[5] | Not reported |
| AMPKα1 | 10[5] | >4500[4] |
| AMPKα2 | 10[5] | Not reported |
Table 2: Efficacy in AML Cell Lines
| Metric | This compound | HG-9-91-01 |
| Cell Lines | OCI-AML2, MV4-11, MOLM-13, Kasumi-1 (MEF2C-positive) | MOLM-13, MV4-11 (SIK-dependent) |
| Potency | Mean IC50 = 26 ± 13 nM | GI50 ≈ 100–200 nM[6] |
| Effect | Induces apoptosis, reduces pMEF2C (S222)[7][8] | Suppresses MEF2C transcriptional signature[9] |
Key Differences and Considerations for AML Research
| Feature | This compound | HG-9-91-01 |
| SIK Potency | Less potent against SIKs, with higher IC50 values. | Highly potent pan-SIK inhibitor with low nanomolar IC50 values.[3][4] |
| Selectivity | Broader kinase inhibition profile, potently inhibiting MARK and AMPK families.[5] | Highly selective for SIKs but has known off-target effects on Src family kinases.[4] |
| In Vivo Use | Information on in vivo suitability is not readily available. | Not suitable for in vivo studies due to rapid degradation by liver microsomes.[10][11] |
| Mechanism Focus | Specifically shown to block MEF2C phosphorylation at Serine 222.[7][8] | Primarily characterized by its effect on the SIK-HDAC4 interaction.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound and HG-9-91-01 in AML research.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the half-maximal growth inhibitory concentration (GI50) of SIK inhibitors.
dot
Caption: Workflow for Cell Viability Assay.
Procedure:
-
Seed AML cells (e.g., MOLM-13, MV4-11) in opaque-walled 96-well plates at a density of 1,000 cells per well in their appropriate growth medium.[6]
-
Prepare serial dilutions of this compound or HG-9-91-01 in the culture medium. Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
After incubation, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the GI50 or IC50 values.
Western Blot for MEF2C Phosphorylation
This protocol is designed to assess the effect of SIK inhibitors on the phosphorylation of MEF2C at Serine 222.
Procedure:
-
Culture AML cells (e.g., OCI-AML2, MOLM-13) to the desired density.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 100, 500, 1000 nM) or a vehicle control (DMSO) for 12 hours.[7]
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total MEF2C, phospho-MEF2C (S222), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in AML cells following treatment with SIK inhibitors.
Procedure:
-
Seed AML cells in culture plates at an appropriate density.
-
Treat the cells with the desired concentrations of this compound or HG-9-91-01 for a specified period (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Both this compound and HG-9-91-01 are valuable tools for investigating the role of SIKs in AML. The choice between these inhibitors should be guided by the specific experimental goals.
-
HG-9-91-01 is a highly potent and selective pan-SIK inhibitor, making it an excellent choice for in vitro studies aimed at specifically interrogating the consequences of SIK inhibition. However, its poor pharmacokinetic properties preclude its use in in vivo models.[10][11]
-
This compound , while less potent against SIKs, offers an alternative chemical scaffold and a broader kinase inhibition profile that includes MARK and AMPK. This could be advantageous for studying the interplay between these signaling pathways in AML or for investigating mechanisms of resistance. Its specific effect on MEF2C S222 phosphorylation provides a focused mechanistic readout.[7][8]
For comprehensive studies, it is often recommended to use multiple, structurally distinct inhibitors to confirm that the observed phenotype is due to on-target inhibition. Therefore, using both this compound and HG-9-91-01 in parallel in vitro experiments can provide stronger validation of the role of SIKs in a particular AML context. For in vivo studies, derivatives of HG-9-91-01 with improved pharmacokinetic properties, such as YKL-05-099, should be considered.[10]
References
- 1. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Selectivity Profile of (R)-MRT199665 in Comparison to Other SIK Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and potency of the Salt-Inducible Kinase (SIK) inhibitor, (R)-MRT199665, with other notable SIK inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies.
Introduction to SIKs and Their Inhibition
Salt-inducible kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They are key regulators of various physiological processes, including metabolism, inflammation, and melanogenesis. The primary mechanism of SIK action involves the phosphorylation of transcriptional co-activators, such as CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs). Phosphorylation by SIKs leads to the sequestration of these co-activators in the cytoplasm through binding to 14-3-3 proteins, thereby inhibiting their transcriptional activity in the nucleus.[1][2] Inhibition of SIKs can, therefore, modulate the expression of genes involved in inflammation and other cellular processes, making them attractive therapeutic targets.
Comparative Selectivity and Potency
The following tables summarize the in vitro potency (IC50 values) of this compound and other well-characterized SIK inhibitors against the three SIK isoforms and other relevant kinases. Lower IC50 values indicate higher potency.
SIK Isoform Inhibition Profile
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference(s) |
| This compound | 110 | 12 | 43 | [3][4] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [4][5][6][7][8][9] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [10][11][12] |
| YKL-05-099 | ~10 | ~40 | ~30 | [13][14][15] |
| ARN-3236 | 21.63 | <1 | 6.63 | [4] |
| GLPG4970 | - | 0.3 | 0.7 | [4] |
| YKL-06-061 | 6.56 | 1.77 | 20.5 | [4] |
| YKL-06-062 | 2.12 | 1.40 | 2.86 | [4] |
| SIK2-IN-3 | 128 | 84 | - | [4] |
Off-Target Kinase Inhibition Profile
This table highlights the known off-target activities of the selected SIK inhibitors. A comprehensive kinome scan for all compounds is not publicly available; therefore, this table is based on published data against specific kinases or limited kinase panels.
| Inhibitor | Primary Off-Targets (IC50 in nM) | Reference(s) |
| This compound | MARK1 (2), MARK2 (2), MARK3 (3), MARK4 (2), AMPKα1 (10), AMPKα2 (10), MELK (29), NUAK2 (120) | [3][16][17] |
| GLPG3312 | ABL1, ALK5, AMPK, FMS, LynA, TGFβR2 (<50 for an earlier analog) | [5][16] |
| HG-9-91-01 | Src family members (Src, Lck, Yes), BTK, FGF receptors, Ephrin receptors | [10][12][18] |
| YKL-05-099 | Reported to have improved selectivity over HG-9-91-01 | [19] |
Experimental Methodologies
The determination of inhibitor potency and selectivity is crucial for the validation of chemical probes. Below are detailed protocols for common biochemical and cellular assays used to profile SIK inhibitors.
Biochemical Kinase Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This assay is widely used for its high sensitivity and suitability for high-throughput screening.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[20][21]
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the SIK enzyme, substrate (e.g., a peptide like CHKtide), ATP, and the test inhibitor at various concentrations.[22] Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[23]
-
Signal Measurement: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay: NanoBRET™
The NanoBRET™ Target Engagement Assay is a cell-based method that quantifies the binding of an inhibitor to its target kinase in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor.
Principle: A NanoLuc®-SIK fusion protein is expressed in cells. A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase is added. When the tracer is bound to the NanoLuc®-SIK, BRET occurs upon addition of the NanoLuc® substrate. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the signal.[24][25]
Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-SIK fusion protein and seeded into 384-well plates.[26]
-
Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ tracer, followed by the addition of the test inhibitor at various concentrations. Incubate for a specified time (e.g., 1 hour).[25][26]
-
Signal Measurement: Add the NanoLuc® substrate and measure the BRET signal using a plate reader equipped with appropriate filters.[26] The IC50 values are determined by analyzing the dose-response curve of BRET inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core SIK signaling pathway and a typical experimental workflow for inhibitor profiling.
Conclusion
This compound is a potent inhibitor of SIK2 and SIK3, with weaker activity against SIK1. Its selectivity profile indicates significant off-target activity against MARK and AMPK family kinases.[3][16][17] In contrast, inhibitors like GLPG3312 exhibit more potent and balanced pan-SIK inhibition with a different off-target profile.[4][5][6][7][8][9] The choice of inhibitor should, therefore, be guided by the specific research question, considering the desired SIK isoform selectivity and potential confounding effects from off-target inhibition. The provided experimental protocols offer a starting point for researchers to independently verify and compare the activity of these and other SIK inhibitors in their own experimental systems.
References
- 1. 14-3-3 proteins mediate inhibitory effects of cAMP on salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MRT-199665 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. YKL-05-099 | SIK Inhibitor | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- 19. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. promega.com [promega.com]
- 24. High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of (R)-MRT199665 and YKL-05-099 for Inflammation Research
For researchers in immunology, inflammation, and drug discovery, the selection of appropriate chemical probes is paramount for elucidating complex signaling pathways and validating novel therapeutic targets. This guide provides a comprehensive comparison of two widely used inhibitors, (R)-MRT199665 and YKL-05-099, in the context of studying inflammatory processes. Both compounds target Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that have emerged as critical regulators of both innate and adaptive immunity.
This objective comparison, supported by experimental data, will assist researchers in making informed decisions about which inhibitor is best suited for their specific experimental needs.
At a Glance: Key Differences and Performance
| Feature | This compound | YKL-05-099 |
| Primary Target(s) | MARK, SIK, AMPK | SIK1, SIK2, SIK3 |
| Selectivity | Multi-kinase inhibitor | More selective for SIKs |
| Reported Anti-inflammatory Effect | Increases IL-10 production | Increases IL-10; Decreases TNF-α, IL-6, IL-12p40 |
| Primary Research Application(s) | Cancer, Inflammation | Inflammation, Immunology, Oncology |
Mechanism of Action and Signaling Pathways
Both this compound and YKL-05-099 exert their anti-inflammatory effects primarily through the inhibition of the SIK family of kinases (SIK1, SIK2, and SIK3). SIKs play a crucial role in regulating the activity of transcriptional co-activators, such as the CREB-regulated transcription coactivators (CRTCs)[1][2].
In a resting state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm and preventing them from co-activating transcription factors like CREB (cAMP response element-binding protein) in the nucleus[2]. By inhibiting SIKs, both this compound and YKL-05-099 prevent the phosphorylation of CRTCs. This allows CRTCs to translocate to the nucleus, where they bind to CREB and enhance the transcription of anti-inflammatory genes, most notably Interleukin-10 (IL-10)[3][4][5].
Simultaneously, the inhibition of SIKs can lead to the suppression of pro-inflammatory gene expression. The precise mechanisms are still under investigation but are thought to involve the complex interplay between CREB/CRTC signaling and other inflammatory transcription factors like NF-κB[6].
Below is a diagram illustrating the SIK signaling pathway and the points of intervention for these inhibitors.
Caption: SIK signaling pathway in inflammation.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and YKL-05-099, providing a basis for comparing their potency and selectivity.
| Parameter | This compound | YKL-05-099 | Reference(s) |
| IC₅₀ SIK1 | 110 nM | ~10 nM | [4][7][8] |
| IC₅₀ SIK2 | 12 nM | ~40 nM | [4][7][8] |
| IC₅₀ SIK3 | 43 nM | ~30 nM | [4][7][8] |
| IC₅₀ MARK1/2/3/4 | 2-3 nM | Not reported as primary target | [4][7] |
| IC₅₀ AMPKα1/α2 | 10 nM | Not reported as primary target | [4][7] |
| In Vitro Anti-inflammatory Effect | ↑ IL-10 mRNA and secretion (1 µM in LPS-stimulated macrophages) | ↑ IL-10 production (EC₅₀ = 460 nM in Zymosan A-stimulated BMDCs); ↓ TNF-α, IL-6, IL-12p40 (1 µM in Zymosan A-stimulated BMDCs) | [7][9] |
| In Vivo Anti-inflammatory Effect | Not extensively reported in inflammation models | ↑ IL-10 and ↓ TNF-α in serum and colon (5-50 mg/kg, LPS-induced inflammation in mice) | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in the study of these SIK inhibitors.
Protocol 1: In Vitro Macrophage Stimulation and Cytokine Analysis
This protocol describes the stimulation of bone marrow-derived macrophages (BMDCs) to assess the effect of SIK inhibitors on cytokine production.
Caption: In vitro macrophage stimulation workflow.
Methodology:
-
Cell Culture: Bone marrow cells are harvested from mice and differentiated into bone marrow-derived macrophages (BMDCs) by culturing for 7 days in the presence of macrophage colony-stimulating factor (M-CSF).
-
Treatment: Differentiated BMDCs are seeded in 96-well plates and pre-treated with various concentrations of this compound, YKL-05-099, or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: Cells are then stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Zymosan A for 24 hours to induce cytokine production[7][8].
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of cytokines such as IL-10, TNF-α, IL-6, and IL-12p40 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Protocol 2: In Vivo LPS-Induced Inflammation Model
This protocol outlines a common in vivo model to assess the anti-inflammatory efficacy of SIK inhibitors in a systemic inflammation context.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used for this model[10].
-
Compound Administration: Mice are administered with this compound, YKL-05-099 (e.g., 5-50 mg/kg), or vehicle control via intraperitoneal (i.p.) injection[10].
-
LPS Challenge: After a specified pre-treatment time (e.g., 15-60 minutes), mice are challenged with an i.p. injection of LPS (e.g., 0.5 mg/kg) to induce a systemic inflammatory response[10][11].
-
Sample Collection: At various time points post-LPS injection (e.g., 1-4 hours), blood is collected via cardiac puncture, and tissues such as the spleen and colon are harvested.
-
Analysis:
-
Serum Cytokines: Serum is isolated from the blood, and cytokine levels (IL-10, TNF-α) are measured by ELISA[10].
-
Tissue Analysis: Tissues can be processed for various analyses, including:
-
Concluding Remarks
The choice between this compound and YKL-05-099 for inflammation research depends on the specific experimental goals.
-
YKL-05-099 stands out as a more selective and well-characterized tool for specifically investigating the role of SIKs in inflammation. Its demonstrated in vivo efficacy in modulating both anti- and pro-inflammatory cytokines makes it a strong candidate for studies aiming to understand the therapeutic potential of SIK inhibition in inflammatory disease models.
-
This compound , with its broader kinase inhibition profile that includes MARK and AMPK, may be more suitable for studies exploring the interplay between different signaling pathways in inflammation or for initial screening efforts where a multi-targeted approach is desired. However, researchers should be mindful of its off-target effects and interpret the data accordingly.
Ultimately, the detailed information and protocols provided in this guide should empower researchers to select the most appropriate SIK inhibitor for their studies and contribute to a deeper understanding of the complex role of these kinases in inflammation.
References
- 1. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the adipocyte CREB/CRTC pathway in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
Validating MEF2C Phosphorylation: A Comparative Analysis of (R)-MRT199665 and Alternative Inhibitors
For Immediate Release
This guide provides a comparative analysis of (R)-MRT199665 and alternative kinase inhibitors for the validation of Myocyte Enhancer Factor 2C (MEF2C) phosphorylation, a critical event in various cellular processes, including cancer progression. This document is intended for researchers, scientists, and drug development professionals interested in targeting the MEF2C signaling pathway.
Myocyte Enhancer Factor 2C (MEF2C) is a transcription factor that plays a pivotal role in cell differentiation, proliferation, and survival. Its activity is modulated by post-translational modifications, most notably phosphorylation. In certain malignancies, such as acute myeloid leukemia (AML), the phosphorylation of MEF2C at serine 222 (S222) is associated with chemotherapy resistance.[1] Therefore, validating and inhibiting MEF2C phosphorylation is a promising therapeutic strategy.
This guide focuses on this compound, a potent and selective inhibitor of MARK/SIK kinases, which has been shown to effectively block MEF2C phosphorylation.[1][2] We will compare its performance with an alternative and well-established pathway for MEF2C modulation: the p38 mitogen-activated protein kinase (MAPK) pathway.
Data Presentation
The following tables summarize the quantitative data for this compound and representative p38 MAPK inhibitors, providing a basis for their comparison in modulating MEF2C activity.
Table 1: this compound Performance Data
| Parameter | Cell Line(s) | Value | Reference(s) |
| Target Kinases | - | MARK1/2/3/4, SIK1/2/3, AMPKα1/α2 | [2] |
| IC50 (SIK2) | - | 12 nM | [2] |
| IC50 (SIK3) | - | 43 nM | [2] |
| Effect on MEF2C Phosphorylation (pS222) | OCI-AML2, MOLM-13 | Dose-dependent reduction | [1][2] |
| Effective Concentration for >40% pS222 MEF2C Reduction | OCI-AML2, MOLM-13 | 10 nM | [2] |
| Mean IC50 (Cell Viability in MEF2C-pS222 positive AML cell lines) | OCI-AML2, MV4-11, MOLM-13, Kasumi-1 | 26 ± 13 nM | [1] |
| Mean IC50 (Cell Viability in MEF2C-negative AML cell lines) | NB-4, HEL, HL-60, U937 | 990 ± 29 nM | [1] |
Table 2: p38 MAPK Inhibitor Performance Data (SB203580 as a representative)
| Parameter | Cell Line(s) | Value | Reference(s) |
| Target Kinase | - | p38 MAPK | [3] |
| Effect on MEF2C-dependent transcription | Myoblasts | Inhibition of MyoD activity (MEF2C is a co-activator) | [3] |
| Effective Concentration | Myoblasts | Not explicitly stated for direct MEF2C phosphorylation | [3] |
| Effect on MEF2C activity | B-cells | Blocked BCR-induced activation of a MEF2-dependent reporter | [4] |
| Effect on cellular processes | Myoblasts | Blocked fusion to myotubes and expression of MEF2 family members | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental validation process, the following diagrams are provided.
Experimental Protocols
Western Blot for MEF2C Phosphorylation
Objective: To determine the levels of total and phosphorylated MEF2C (pS222) in cells treated with inhibitors.
Materials:
-
AML cell lines (e.g., OCI-AML2, MOLM-13)
-
This compound or p38 inhibitor (e.g., SB203580)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pMEF2C (Ser222), Rabbit anti-MEF2C, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or the p38 inhibitor for the desired time (e.g., 12 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pMEF2C, total MEF2C, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pMEF2C and total MEF2C levels to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of inhibitors on the viability of AML cell lines.
Materials:
-
AML cell lines
-
This compound or p38 inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Add serial dilutions of the inhibitors to the wells and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
MEF2C Luciferase Reporter Assay
Objective: To measure the effect of inhibitors on the transcriptional activity of MEF2C.
Materials:
-
HEK293T or other suitable cell line
-
MEF2-luciferase reporter plasmid (containing MEF2 binding sites upstream of a luciferase gene)
-
Renilla luciferase control plasmid (for normalization)
-
This compound or p38 inhibitor
-
Transfection reagent
-
Dual-luciferase reporter assay system
Protocol:
-
Transfection: Co-transfect cells with the MEF2-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After transfection, treat the cells with the inhibitors at various concentrations.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the relative luciferase units of treated cells to untreated controls.
Conclusion
This guide provides a framework for the validation of this compound's effect on MEF2C phosphorylation and offers a comparison with the alternative p38 MAPK pathway inhibitors. The provided data and protocols will aid researchers in designing and executing experiments to investigate the role of MEF2C phosphorylation in their specific research contexts. This compound demonstrates high potency and selectivity in inhibiting MEF2C phosphorylation at S222, leading to apoptosis in MEF2C-activated AML cells.[1][2] In contrast, p38 MAPK inhibitors offer a broader mechanism of action that can also impact MEF2C activity, although direct comparative data with this compound is limited. The choice of inhibitor will depend on the specific experimental goals, with this compound being a more direct tool for studying the consequences of SIK/MARK inhibition on MEF2C, while p38 inhibitors can be used to explore the broader MAPK signaling network's influence on MEF2C.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 mitogen-activated protein kinase pathway promotes skeletal muscle differentiation. Participation of the Mef2c transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A p38 MAPK-MEF2C pathway regulates B-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of (R)-MRT199665: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of (R)-MRT199665, a potent ATP-competitive inhibitor, with other kinases. We present a comprehensive analysis of its inhibitory activity against its primary targets and a panel of other kinases, alongside a comparison with other notable Salt-Inducible Kinase (SIK) inhibitors.
This compound is the active enantiomer of MRT199665, a compound recognized for its potent inhibition of the MARK, SIK, and AMPK families of serine/threonine kinases.[1] This polypharmacology underscores the importance of a thorough investigation into its selectivity to enable precise interpretation of experimental results and anticipate potential off-target effects.
Comparative Kinase Inhibition Profile
The inhibitory activity of MRT199665, the racemic mixture containing this compound, has been characterized against its primary kinase targets. The half-maximal inhibitory concentrations (IC50) reveal a high affinity for MARK and SIK family members, with slightly lower potency against AMPK and SIK1.
To provide a clearer perspective on its selectivity, the following table compares the IC50 values of MRT199665 with other well-characterized SIK inhibitors: YKL-06-061, ARN-3236, HG-9-91-01, and GLPG3312.
| Kinase Target | This compound (as racemate MRT199665) IC50 (nM) | YKL-06-061 IC50 (nM) | ARN-3236 IC50 (nM) | HG-9-91-01 IC50 (nM) | GLPG3312 IC50 (nM) |
| SIK1 | 110[1] | 6.56[2][3][4][5] | 21.63[6][7][8] | 0.92[9][10][11] | 2.0[12][13][14] |
| SIK2 | 12[1] | 1.77[2][3][4][5] | <1[6][7][8] | 6.6[9][10][11] | 0.7[12][13][14] |
| SIK3 | 43[1] | 20.5[2][3][4][5] | 6.63[6][7][8] | 9.6[9][10][11] | 0.6[12][13][14] |
| MARK1 | 2[1] | N/A | N/A | N/A | N/A |
| MARK2 | 2[1] | N/A | N/A | N/A | N/A |
| MARK3 | 3[1] | N/A | N/A | N/A | N/A |
| MARK4 | 2[1] | N/A | N/A | N/A | N/A |
| AMPKα1 | 10[1] | N/A | N/A | Not Active | N/A |
| AMPKα2 | 10[1] | N/A | N/A | Not Active | N/A |
| FRK | N/A | 1.1[15] | N/A | N/A | N/A |
| CSF1R | N/A | 9.66[15] | N/A | N/A | N/A |
| p38α | N/A | 10.1[15] | N/A | N/A | N/A |
| p38β | N/A | 9.64[15] | N/A | N/A | N/A |
| EphB1 | N/A | 16.4[15] | N/A | N/A | N/A |
| TNK2 | N/A | 10.5[15] | N/A | N/A | N/A |
| Src | N/A | 58.8[15] | N/A | Active[16] | N/A |
| LCK | N/A | N/A | N/A | Active[16] | N/A |
| YES | N/A | N/A | N/A | Active[16] | N/A |
| BTK | N/A | N/A | N/A | Active[16] | N/A |
| FGFRs | N/A | N/A | N/A | Active[16] | N/A |
| Ephrin Receptors | N/A | N/A | N/A | Active[16] | N/A |
| IR | >80% inhib. @ 1µM | N/A | N/A | N/A | N/A |
| JAK2 | >80% inhib. @ 1µM | N/A | N/A | N/A | N/A |
| MLK1 | >80% inhib. @ 1µM | N/A | N/A | N/A | N/A |
| MLK3 | >80% inhib. @ 1µM | N/A | N/A | N/A | N/A |
N/A: Data not publicly available.
A kinome scan of MRT199665 at a concentration of 1 µM revealed that it can inhibit the Insulin Receptor (IR), Janus Kinase 2 (JAK2), and Mixed Lineage Kinases 1 and 3 (MLK1, MLK3) by more than 80%. This highlights potential off-target activities that should be considered in experimental design and data interpretation.
Signaling Pathway Context
To visualize the biological context of this compound's primary targets, the following diagram illustrates the central roles of SIK, MARK, and AMPK kinases in cellular signaling. These kinases are key regulators of metabolic processes, cell polarity, and gene expression.
Caption: Signaling pathways of SIK, MARK, and AMPK kinases.
Experimental Protocols
The determination of kinase inhibitor potency is typically achieved through in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a robust measure of kinase activity.
Experimental Workflow: ADP-Glo™ Kinase Assay
The following diagram outlines the key steps in performing an in vitro kinase assay to determine the IC50 value of an inhibitor like this compound.
Caption: In vitro kinase IC50 determination workflow.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of this compound against a target kinase. Specific concentrations and incubation times may need to be optimized for each kinase-inhibitor pair.
Materials:
-
This compound
-
Recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by 10-fold serial dilutions. Further dilute the inhibitor in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the target kinase and its substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from wells with no kinase) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a control with no enzyme or maximum inhibition (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YKL-06-061 | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YKL-06-061 | SIK | AMPK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ARN-3236 | AMPK | SIK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
Efficacy Showdown: A Comparative Guide to (R)-MRT199665 and GLPG3312 in SIK Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Salt-Inducible Kinase (SIK) inhibitors: (R)-MRT199665 and GLPG3312. This analysis is based on publicly available experimental data to assist in the selection of the most appropriate tool compound for preclinical research in inflammation, immunology, and oncology.
This compound and GLPG3312 are both potent inhibitors of the Salt-Inducible Kinase (SIK) family of serine/threonine kinases, which have emerged as critical regulators of inflammatory and immune responses. While both compounds target SIKs, they exhibit distinct selectivity profiles, influencing their potential therapeutic applications and off-target effects. GLPG3312 is characterized as a potent and selective pan-SIK inhibitor, demonstrating low nanomolar efficacy against SIK1, SIK2, and SIK3.[1][2][3][4][5] In contrast, this compound is a broader spectrum inhibitor, targeting not only SIKs but also the MARK and AMPK kinase families with high potency.[6][7]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of this compound and GLPG3312 against their primary targets and key off-targets. It is important to note that the data presented is compiled from different studies and direct comparison should be approached with caution as experimental conditions may have varied.
Table 1: In Vitro Potency (IC50) against SIK Isoforms
| Compound | SIK1 (nM) | SIK2 (nM) | SIK3 (nM) | Reference(s) |
| This compound | 110 | 12 | 43 | [6][7] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [1][2][3][4][5] |
Table 2: Selectivity Profile against Other Kinases (IC50 in nM)
| Compound | MARK1 | MARK2 | MARK3 | MARK4 | AMPKα1 | AMPKα2 | Reference(s) |
| This compound | 2 | 2 | 3 | 2 | 10 | 10 | [6][7] |
| GLPG3312 | - | - | - | - | >4000 | - | [1][3] |
Note: A comprehensive kinome scan for GLPG3312 against 372 kinases identified RIPK2 as the main off-target (IC50 = 78.4 nM)[8]. Full kinome scan data for this compound is not publicly available.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation of the cited findings.
In Vitro Kinase Assay (Radiometric)
This protocol is a representative method for determining the in vitro potency of kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
Peptide substrate (e.g., AMARA peptide)
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound or GLPG3312) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.
-
Measure the amount of 33P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[1]
Macrophage Cytokine Secretion Assay
This cellular assay evaluates the effect of SIK inhibitors on the production of pro- and anti-inflammatory cytokines by macrophages.
Objective: To assess the ability of a test compound to modulate cytokine secretion (e.g., TNFα, IL-10) from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1, J774A.1)[9][10]
-
Macrophage differentiation factors (e.g., M-CSF for primary macrophages, PMA for THP-1 cells)[10][11]
-
Lipopolysaccharide (LPS)
-
Test compound (this compound or GLPG3312) dissolved in DMSO
-
Cell culture medium and supplements
-
ELISA kits for TNFα and IL-10
Procedure:
-
Differentiate monocytes into macrophages. For primary human macrophages, isolate CD14+ monocytes from PBMCs and culture with M-CSF for 7 days. For THP-1 cells, treat with PMA for 24-48 hours.[10][11]
-
Seed the differentiated macrophages into 96-well plates.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.[12]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 18-24 hours).[6][9]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNFα and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[10]
-
Analyze the dose-dependent effect of the inhibitor on cytokine production.
CRTC3 Nuclear Translocation Assay
This assay visualizes the mechanism of action of SIK inhibitors by monitoring the subcellular localization of the SIK substrate, CRTC3.
Objective: To determine the ability of a test compound to induce the nuclear translocation of CRTC3 in cells.
Materials:
-
Test compound (this compound or GLPG3312) dissolved in DMSO
-
Primary antibody against CRTC3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells in a multi-well imaging plate.
-
Treat the cells with serial dilutions of the test compound or DMSO for a defined period (e.g., 1-2 hours).[12]
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-CRTC3 antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of CRTC3 to determine the extent of nuclear translocation.[12]
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
References
- 1. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polarization of THP-1-Derived Macrophage by Magnesium and MAGT1 Inhibition in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for new macrophage therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Pan-SIK Inhibitors: Spotlight on (R)-MRT199665
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for unraveling the complexities of Salt-Inducible Kinase (SIK) signaling and its role in health and disease. This guide provides an objective comparison of (R)-MRT199665 with other widely used pan-SIK inhibitors, supported by experimental data to inform your research decisions.
Salt-Inducible Kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are key regulators of various physiological processes, including metabolism, inflammation, and melanogenesis. Their role in phosphorylating and thereby regulating the activity of transcriptional co-activators, such as CRTCs and class IIa HDACs, has positioned them as attractive therapeutic targets. This guide focuses on a comparative analysis of this compound against other notable pan-SIK inhibitors like HG-9-91-01 and YKL-05-099, highlighting key differences in potency, selectivity, and cellular activity.
Comparative Analysis of Pan-SIK Inhibitors
The potency of a kinase inhibitor is a critical parameter, typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for this compound and other pan-SIK inhibitors against the three SIK isoforms.
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Primary Off-Targets |
| This compound | 110[1][2][3] | 12[1][2][3] | 43[1][2][3] | MARK1/2/3/4, AMPKα1/α2[1][2][3] |
| HG-9-91-01 | 0.92[4][5] | 6.6[4][5] | 9.6[4][5] | Src family kinases, BTK, FGF & Ephrin receptors[5][6] |
| YKL-05-099 | ~10[7] | ~40[7] | ~30[7] | Improved selectivity over HG-9-91-01[8] |
This compound emerges as a potent pan-SIK inhibitor with notable activity against SIK2 and SIK3. While it also exhibits potent inhibition of the closely related MARK and AMPK families, this can be a crucial consideration depending on the research context. For studies where the interplay between SIK, MARK, and AMPK signaling is of interest, this compound could be a valuable tool. Conversely, for studies requiring high selectivity for the SIK family, the off-target profile must be carefully considered.
HG-9-91-01 demonstrates exceptional potency against all three SIK isoforms, with sub-nanomolar activity against SIK1. However, its utility can be compromised by its inhibition of several other kinases that possess a threonine residue at the gatekeeper position, such as members of the Src family.[5][6]
YKL-05-099 , a derivative of HG-9-91-01, was developed to have improved pharmacokinetic properties and enhanced selectivity.[8] While still a potent pan-SIK inhibitor, it generally displays slightly higher IC50 values for SIK isoforms compared to HG-9-91-01.[7]
SIK Signaling Pathway and Inhibitor Mechanism of Action
SIKs are serine/threonine kinases that act downstream of the tumor suppressor kinase LKB1. Once activated by LKB1, SIKs phosphorylate and inactivate transcriptional co-activators like CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This phosphorylation leads to their sequestration in the cytoplasm via binding to 14-3-3 proteins, thereby preventing them from entering the nucleus and activating gene transcription. Pan-SIK inhibitors, including this compound, act by competing with ATP for the kinase's active site, thus preventing the phosphorylation of SIK substrates. This allows CRTCs and HDACs to translocate to the nucleus and modulate gene expression.
Caption: SIK Signaling Pathway and Mechanism of Pan-SIK Inhibition.
Experimental Workflow for SIK Inhibitor Evaluation
A systematic approach is crucial for the comprehensive evaluation of SIK inhibitors. The following workflow outlines the key experimental stages, from initial biochemical assays to cellular and in vivo studies.
Caption: A typical workflow for the evaluation of SIK inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of a test compound against a SIK isoform.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
SIK substrate peptide (e.g., AMARA peptide)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Mixture: Prepare a master mix containing the SIK enzyme and substrate peptide in Kinase Buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the kinase reaction mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at 2x the final desired concentration) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
This protocol is to verify the binding of the inhibitor to SIKs in a cellular environment.
Materials:
-
Cells expressing endogenous or overexpressed SIKs
-
This compound or other test compounds
-
Cell culture medium
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
Antibodies against the specific SIK isoform and a loading control (e.g., GAPDH)
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO (vehicle control) at various concentrations for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS containing inhibitors, and resuspend in a small volume of PBS with inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Western Blotting: Perform western blotting using an antibody specific for the SIK isoform of interest to detect the amount of soluble protein remaining at each temperature.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Logical Framework for Selecting this compound
The decision to use this compound should be based on a careful evaluation of its properties in the context of the specific research question.
Caption: A logical guide for deciding when to use this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the anti-leukemic activity of (R)-MRT199665 in different cell lines
Comparative Analysis of (R)-MRT199665's Anti-Leukemic Efficacy
A focused examination of this compound, a potent inhibitor of MARK, SIK, and AMPK kinases, reveals significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML) cell lines characterized by MEF2C activation. This guide provides a comparative overview of its efficacy, the underlying mechanism, and detailed experimental protocols for its assessment. This compound is an isomer of MRT199665, a compound demonstrated to cause apoptosis in human AML cells.[1][2]
Mechanism of Action: Targeting MEF2C Phosphorylation
MRT199665 functions as a potent, ATP-competitive inhibitor of several kinases, including MARK, SIK, and AMPK.[1][2][3] Its anti-leukemic effect is primarily linked to the inhibition of Salt-Inducible Kinases (SIKs), which in turn blocks the phosphorylation of Myocyte Enhancer Factor 2C (MEF2C) at the S222 residue.[1][4] This phosphorylation is a known marker for chemoresistance in AML.[4] By inhibiting this pathway, MRT199665 leads to a dose-dependent reduction in both total and phosphorylated MEF2C, ultimately causing apoptosis in AML cells that are dependent on MEF2C signaling.[1][4]
Comparative Efficacy in AML Cell Lines
The sensitivity of AML cell lines to MRT199665 correlates strongly with their MEF2C phosphorylation status. Cell lines with endogenous MEF2C phosphorylation are significantly more sensitive to the inhibitor than those lacking MEF2C.
| Cell Line | MEF2C Status | Mean IC50 (nM) of MRT199665 |
| OCI-AML2 | Phospho-MEF2C High | 26 ± 13 (Group Mean) |
| MV4–11 | Phospho-MEF2C High | 26 ± 13 (Group Mean) |
| MOLM-13 | Phospho-MEF2C High | 26 ± 13 (Group Mean) |
| Kasumi-1 | Phospho-MEF2C High | 26 ± 13 (Group Mean) |
| NB-4 | MEF2C Lacking | 990 ± 29 (Group Mean) |
| HEL | MEF2C Lacking | 990 ± 29 (Group Mean) |
| HL-60 | MEF2C Lacking | 990 ± 29 (Group Mean) |
| U937 | MEF2C Lacking | 990 ± 29 (Group Mean) |
Data represents the mean IC50 values for two distinct groups of AML cell lines after 48 hours of treatment.[1]
Alternative SIK Inhibitors
While this compound is a potent inhibitor, other compounds targeting the SIK family have also been developed for anti-leukemic applications. YKL-05-099 is another SIK inhibitor that has demonstrated efficacy in MLL-rearranged leukemia cells by inducing cell-cycle arrest and apoptosis.[5] This suggests that targeting the SIK/MEF2C axis is a viable therapeutic strategy in specific AML subtypes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are standard protocols for assessing the anti-leukemic activity of kinase inhibitors.
Cell Viability and IC50 Determination Assay
This protocol determines the concentration of an inhibitor required to reduce cell viability by 50%.
-
Cell Culture: AML cell lines (e.g., MOLM-13, OCI-AML2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of media.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media and added to the wells to achieve final concentrations ranging from 1 nM to 100 µM.[1] A DMSO-only well serves as the vehicle control.
-
Incubation: Plates are incubated for 48-72 hours.
-
Viability Assessment: 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well. The plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is read using a plate reader.
-
Analysis: The relative luminescence units (RLU) are normalized to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot for MEF2C Phosphorylation
This protocol measures the dose-dependent effect of the inhibitor on the phosphorylation of its target.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 10 nM to 1000 nM) for a specified time, typically 12 hours.[1]
-
Cell Lysis: Cells are harvested and lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[6]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are loaded onto an SDS-PAGE gel for electrophoresis. The separated proteins are then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated MEF2C (p-MEF2C S222).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Stripping and Reprobing: The membrane is stripped and reprobed with an antibody for total MEF2C and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of the MEK/MAPK signal transduction module in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Salt-Inducible Kinase (SIK) Inhibitor Potency and Specificity
Salt-inducible kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, are key members of the AMP-activated protein kinase (AMPK) family.[1][2] These serine/threonine kinases are crucial regulators of various physiological processes, including metabolism, inflammation, and oncogenesis.[3][4] SIKs act as a molecular switch in immune cells, and their inhibition can reprogram cells toward an anti-inflammatory phenotype, making them attractive therapeutic targets for inflammatory diseases and cancer.[1][2][5] This guide provides a comparative analysis of prominent SIK inhibitors, focusing on their potency against SIK isoforms and their broader kinome selectivity.
Data Presentation: SIK Inhibitor Potency
The potency of various small-molecule inhibitors against the three SIK isoforms is typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the biochemical IC50 values for several well-characterized SIK inhibitors.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Selectivity Profile | Key Off-Targets (<50 nM) |
| HG-9-91-01 | 0.92[6][7] | 6.6[6][7] | 9.6[6][7] | Pan-SIK Inhibitor | SRC, YES, BTK, FGFR1[7] |
| YKL-05-099 | ~10 | 40 | ~30 | Pan-SIK Inhibitor | Improved selectivity over HG-9-91-01[8] |
| Bosutinib | <3 | <3 | 18 | Pan-SIK Inhibitor | Bcr-Abl, Src[6] |
| ARN-3236 | <1 | 21 | 6 | Pan-SIK, modest SIK1/3 selectivity | Not specified |
| MRIA9 | 516 (cellular) | 180 (cellular) | 127 (cellular) | Pan-SIK Inhibitor | PAK2, KHS1, NLK[9] |
| GLPG3312 (28) | 5.8 | 2.3 | 1.0 | Potent Pan-SIK Inhibitor | ABL1, FMS (improved selectivity over precursors)[1][2] |
| Compound 219 | >500 | >500 | 0.1 - 10 | SIK3-selective | Not specified[6] |
Note: IC50 values can vary between different assay formats (biochemical vs. cellular). The data presented is primarily from biochemical assays unless otherwise stated.
Signaling Pathway and Mechanism of Action
SIKs are activated by the upstream kinase LKB1.[3][10] Their activity is also regulated by cAMP-PKA signaling, where PKA-mediated phosphorylation leads to SIK inhibition.[11] The primary downstream substrates of SIKs are Class IIa histone deacetylases (HDACs) and CREB-regulated transcription coactivators (CRTCs).[3][11]
When active, SIKs phosphorylate these substrates, causing them to be sequestered in the cytoplasm via binding to 14-3-3 proteins.[3][11] Pharmacological inhibition of SIKs prevents this phosphorylation, leading to the dephosphorylation and nuclear translocation of HDACs and CRTCs. In the nucleus, these co-activators modulate gene expression, notably increasing CREB-dependent transcription of anti-inflammatory genes like IL-10 and suppressing pro-inflammatory pathways.[8][11]
Caption: The SIK signaling pathway, illustrating upstream regulation by LKB1 and PKA, and downstream effects on HDAC/CRTC localization and gene expression upon SIK inhibition.
Experimental Protocols
The determination of inhibitor potency (IC50) is a critical step in drug discovery. A common method is the in vitro biochemical kinase assay, which measures the inhibitor's ability to block the enzymatic activity of the purified kinase.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
1. Materials and Reagents:
-
Purified recombinant SIK enzyme (SIK1, SIK2, or SIK3).
-
ATP solution at a specified concentration (e.g., near the Km for the kinase).
-
Test inhibitor compound serially diluted in DMSO.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mM EGTA).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Multi-well assay plates (e.g., 384-well).
2. Procedure:
-
Step 1: Compound Plating: Prepare serial dilutions of the SIK inhibitor in DMSO and add to the assay plate. Include DMSO-only wells as a "no inhibition" control.
-
Step 2: Kinase Reaction Initiation: Add a mixture of SIK enzyme and the specific substrate to each well.
-
Step 3: Start Reaction: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Step 4: Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Step 5: ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction into ATP and uses the newly synthesized ATP to drive a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.
-
Step 6: Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Caption: A typical workflow for determining SIK inhibitor IC50 values using a biochemical ADP-Glo assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 6. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for (R)-MRT199665
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper handling and disposal of (R)-MRT199665, a potent and selective MARK/SIK/AMPK inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As there is no publicly available Safety Data Sheet (SDS) specifically for this compound, these guidelines are based on best practices for the handling of novel, potent small molecule inhibitors. The compound-specific SDS must be obtained from the supplier, such as MedChemExpress, and reviewed thoroughly before any handling or disposal activities.
Summary of Quantitative Data
The following table summarizes key quantitative data for MRT199665, the racemic mixture of which this compound is an isomer. This information is crucial for understanding the compound's potency and handling requirements.
| Property | Value | Reference |
| IC₅₀ (MARK1/2/3/4) | 2/2/3/2 nM | [1] |
| IC₅₀ (AMPKα1/α2) | 10/10 nM | [1] |
| IC₅₀ (SIK1/2/3) | 110/12/43 nM | [1] |
| CAS Number | 1456858-57-3 (for racemate) | [1] |
Experimental Workflow for Handling and Disposal
The following diagram outlines the general workflow from receiving and handling the compound to its final disposal.
Caption: General workflow from receipt to disposal of this compound.
Step-by-Step Disposal Procedures
The proper disposal of this compound is paramount to prevent environmental contamination and ensure a safe laboratory environment. As a potent small molecule inhibitor, it should be treated as hazardous chemical waste.
1. Personal Protective Equipment (PPE): Before handling any waste materials containing this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a separate, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., dissolved in DMSO) must be collected in a designated, leak-proof container for liquid hazardous chemical waste.
-
Ensure the waste container is compatible with the solvent used.
-
Do not dispose of any solutions containing this compound down the drain.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
-
3. Waste Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The solvent used for liquid waste (e.g., "in Dimethyl Sulfoxide").
-
The approximate concentration and quantity.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
4. Storage of Chemical Waste:
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be away from general lab traffic and have secondary containment to prevent spills.
-
Ensure the storage area is well-ventilated.
-
Keep waste containers securely closed at all times, except when adding waste.
5. Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically handled by the Environmental Health & Safety (EH&S) department.
-
Do not attempt to neutralize or dispose of the chemical waste yourself.
6. Empty Container Disposal:
-
A container that held this compound is generally not considered "empty" until it has been triple-rinsed.
-
The first rinse of the container must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses should also be collected as hazardous waste.
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
This compound Signaling Pathway Inhibition
This compound is a potent inhibitor of the MARK, SIK, and AMPK families of kinases. These kinases are involved in various cellular processes, including cell polarity, cell cycle control, and metabolic regulation. The diagram below illustrates the inhibitory action of this compound on these signaling pathways.
Caption: Inhibition of MARK, SIK, and AMPK signaling pathways by this compound.
By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory setting. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling (R)-MRT199665
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This guide provides essential safety and logistical information for handling the research chemical (R)-MRT199665. The following procedures are based on general laboratory safety principles and information from a representative Safety Data Sheet (SDS) for a research compound from the same supplier, as a specific SDS for this compound was not directly available. Researchers should always consult the most recent and specific SDS for any chemical before use.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, chemical splash goggles. |
| Hand Protection | Gloves | Nitrile or other chemically resistant, disposable gloves. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Respirator | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust/aerosol is generated. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
Review the experimental protocol and the SDS (if available) before starting.
-
-
Handling the Compound:
-
Wear all required PPE.
-
Handle the solid compound carefully to avoid generating dust.
-
If creating a solution, add the solvent to the solid slowly to prevent splashing.
-
Work with the smallest quantity of the compound necessary for the experiment.
-
Keep all containers with this compound clearly labeled and tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste (e.g., contaminated weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
